Trimethylolpropane propoxylate triacrylate
Description
Contextualization of Acrylate (B77674) Chemistry in Advanced Materials Systems
Acrylate chemistry is a cornerstone in the development of advanced materials, particularly within the field of polymer science. Acrylates are esters that contain vinyl groups, which are double bonds directly attached to a carbonyl carbon. The reactivity of this acrylic functional group in polymerization processes, especially free-radical polymerization, allows for the rapid transformation of liquid monomers into solid polymers. mdpi.comnih.gov This characteristic is fundamental to a variety of technologies, most notably radiation curing, such as ultraviolet (UV) and electron beam (EB) curing. mdpi.comatamanchemicals.comallnex.com
These curing technologies offer significant advantages, including high-speed processing, low energy consumption, and minimal emission of volatile organic compounds (VOCs), making them environmentally friendly. mdpi.com As a result, acrylate-based polymers are extensively used in a wide array of industrial applications. These include high-performance coatings, inks, adhesives, and the fabrication of complex three-dimensional structures through additive manufacturing techniques like stereolithography (SLA). riverlandtrading.comchemicalbook.commcc-hamburg.denih.gov The versatility of acrylate chemistry allows for the precise tailoring of polymer properties to meet the specific demands of these sophisticated applications. chemicalbook.com
Significance of Multifunctional Monomers in Polymer Network Formation
Within the broader class of acrylates, multifunctional monomers play a critical role in the formation of crosslinked polymer networks. Unlike monofunctional monomers which form linear polymer chains, multifunctional monomers possess two or more reactive acrylate groups. atamanchemicals.com During polymerization, these groups can react with multiple growing polymer chains simultaneously, creating chemical bridges between them. This process, known as crosslinking, results in the formation of a three-dimensional polymer network.
The density of this network, or the number of crosslinks per unit volume, is a crucial parameter that dictates the final properties of the material. researchgate.net A higher crosslink density generally leads to enhanced material characteristics, such as increased hardness, improved chemical and abrasion resistance, and greater thermal stability. atamanchemicals.comtriwillgroup.com Trifunctional monomers, which have three acrylate groups, are particularly effective as crosslinking agents, providing a high degree of network formation. atamanchemicals.comadhesion.kr They are often employed as reactive diluents, which not only participate in the polymerization but also reduce the viscosity of the formulation, making it easier to process. atamanchemicals.comkerton-industry.com The use of these monomers is essential in applications demanding robust and durable materials, such as industrial coatings and advanced composites. riverlandtrading.comtriwillgroup.com
Overview of Trimethylolpropane (B17298) Propoxylate Triacrylate as a Representative Reactive Monomer
Trimethylolpropane propoxylate triacrylate (TMPPA) is a key example of a trifunctional acrylate monomer used extensively in polymer systems. riverlandtrading.comkerton-industry.com Its chemical structure consists of a central trimethylolpropane core that has been modified with propylene (B89431) oxide (propoxylated) and subsequently terminated with three acrylate groups. kerton-industry.com The synthesis typically involves the esterification of propoxylated trimethylolpropane with acrylic acid. google.com
This specific molecular architecture gives TMPPA a unique balance of properties. As a trifunctional acrylate, it is highly reactive and serves as an efficient crosslinking agent in radiation-curable formulations, contributing to rapid cure speeds and the development of durable polymer networks. riverlandtrading.comkerton-industry.com The introduction of flexible propoxy chains into the molecule, however, distinguishes it from its more rigid counterpart, trimethylolpropane triacrylate (TMPTA). google.comdergipark.org.tr These flexible chains can reduce the volume shrinkage that occurs during polymerization and improve the elasticity of the final cured material. dergipark.org.tr
TMPPA is primarily used as a reactive diluent and crosslinker in UV and EB curable coatings, inks, and adhesives. riverlandtrading.comnbinno.com It is also a vital component in photopolymer resins for 3D printing, where its properties contribute to the mechanical performance and stability of the printed objects. nbinno.com Its ability to reduce formulation viscosity while enhancing the final properties of the cured material makes it a versatile and valuable component in the formulation of advanced materials. riverlandtrading.comdergipark.org.tr
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53879-54-2 | aablocks.comnih.gov |
| Molecular Formula | C24H38O9 (representative) | aablocks.comnih.gov |
| Molecular Weight | ~470.55 g/mol to ~644.79 g/mol (varies with propoxylation degree) | aablocks.comkrackeler.com |
| Appearance | Clear yellowish liquid | nbinno.com |
| Density | ~1.051 g/mL at 25 °C | krackeler.comsigmaaldrich.com |
| Refractive Index | n20/D ~1.46 - 1.471 | krackeler.comsigmaaldrich.com |
| Boiling Point | >200°C | nbinno.com |
| Viscosity | Varies by grade, e.g., 125 cP at 25°C or 350±50 mPa·s at 25°C | nbinno.comalfa-chemistry.com |
Research Findings on Triacrylate Monomer Performance
A study comparing different triacrylate monomers in vat polymerization (a form of 3D printing) provided insights into the effect of their chemical structure on resin properties. The research highlighted the distinct behaviors of standard, ethoxylated, and propoxylated triacrylates.
| Monomer Type | Key Findings | Impact on Resin Properties | Reference |
| Trimethylolpropane Triacrylate (TMPTA) | Provides rigidity and stiffness to the polymer network. | Results in higher volume shrinkage (8.06%) and higher elastic modulus. | dergipark.org.tr |
| Ethoxylated (3) Trimethylolpropane Triacrylate (EO3) | Flexible ethoxylated structure offers the best dilution effect (viscosity reduction). | Reduces volume shrinkage (to 6.85%), increases elongation at break significantly, but lowers the elastic modulus. | dergipark.org.tr |
| Propoxylated (3) Trimethylolpropane Triacrylate (PO3) | Flexible propoxylated structure also reduces shrinkage and improves elasticity. | Reduces volume shrinkage, increases elongation at break (up to 210%), but causes the most significant reduction in elastic modulus (up to 35% lower than TMPTA). | dergipark.org.tr |
Properties
IUPAC Name |
3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O9/c1-5-21(25)31-15-9-12-28-18-24(8-4,19-29-13-10-16-32-22(26)6-2)20-30-14-11-17-33-23(27)7-3/h5-7H,1-3,8-20H2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNNERURUGJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCCCOC(=O)C=C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53879-54-2 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylidynetrimethanol, propoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Modification of Trimethylolpropane Propoxylate Triacrylate
Fundamental Esterification Pathways for Polyol Acrylation
The creation of the acrylate (B77674) functional groups on the polyol backbone is achieved through esterification. This is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water. nih.gov To produce polyol acrylates like trimethylolpropane (B17298) triacrylate, a polyol (an alcohol with multiple hydroxyl groups) is reacted with acrylic acid. nih.govwipo.int
The direct esterification method involves the reaction of trimethylolpropane (TMP), a triol, with acrylic acid (AA). nih.govguidechem.com In this process, the three hydroxyl (-OH) groups of the TMP molecule react with the carboxylic acid group (-COOH) of the acrylic acid molecules. This reaction proceeds sequentially, forming intermediate species with one (TMPMA) and two (TMPDA) esterified sites before reaching the fully esterified trimethylolpropane triacrylate (TMPTA). nih.gov
Acidic catalysts are essential to increase the rate of the esterification reaction between trimethylolpropane and acrylic acid. nih.govgoogle.com Both homogeneous and heterogeneous catalysts are employed in industrial synthesis.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Commonly used examples include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid. nih.govgoogle.comgoogle.com While often exhibiting high activity and leading to greater acid conversion and product yield under similar conditions, homogeneous catalysts present challenges in post-reaction processing. nih.gov Their removal from the final product requires neutralization steps, typically involving washing with an alkaline solution followed by water washes, which can be complex and generate wastewater. google.com
Heterogeneous Catalysts: These are solid-state catalysts that are insoluble in the reaction mixture. Examples include acidic ion-exchange resins like Amberlyst® 15 and Dowex™ 50WX8, as well as solid acid catalysts based on zirconium. nih.govgoogle.com The primary advantage of heterogeneous catalysts is their ease of separation from the reaction product, which is typically done by simple filtration. nih.govgoogle.com This simplifies the purification process, can enhance product purity, and allows for the potential recycling and reuse of the catalyst, offering economic and environmental benefits. nih.govgoogle.com However, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts due to diffusion limitations of the reactants within the catalyst's pore structure. nih.gov
The choice of catalyst can significantly impact reaction kinetics and final product quality. Research has shown variations in performance among different heterogeneous catalysts, as detailed in the table below.
| Catalyst | Time (h) | TMPMA Yield (%) | TMPDA Yield (%) | TMPTA Yield (%) | -OH Conversion (%) |
| Dowex™ 50WX8 | 4.00 | <1 | 29 | 71 | 90 |
| Amberlyst® 15 | 4.00 | <1 | <1 | >99 | >99 |
| Amberlite™ 120 IR (H+) | 4.00 | <1 | 8 | 92 | 98 |
| Table 1: Comparative performance of different heterogeneous acid catalysts in the synthesis of TMPTA at 120°C with a 6:1 acid-to-alcohol molar ratio. Data sourced from a 2024 study on polyalcohol acrylate synthesis. nih.gov |
Propoxylation Chemistry and Mechanisms
To synthesize trimethylolpropane propoxylate triacrylate, the core trimethylolpropane molecule is first modified through a process called propoxylation. This step introduces flexible polypropylene (B1209903) glycol chains onto the polyol backbone before the final acrylation. google.comwikipedia.org
Propoxylation is a type of alkoxylation reaction where propylene (B89431) oxide (PO), a cyclic ether (epoxide), reacts with the hydroxyl groups of the trimethylolpropane starter molecule. venus-goa.comwikipedia.org The reaction is typically carried out at elevated temperatures and pressures in the presence of an alkaline catalyst, such as potassium hydroxide (B78521). eurochemengineering.comeconic-technologies.com
The process begins with the catalyst activating the hydroxyl groups on the TMP. This activated molecule then attacks the epoxide ring of the propylene oxide, causing it to open and form an ether linkage, with a new hydroxyl group at the end of the chain. This process can continue sequentially, with additional propylene oxide molecules adding to the newly formed hydroxyl group, thereby extending the polyether chain. eurochemengineering.com This results in a propoxylated trimethylolpropane molecule, where each of the original three hydroxyl sites now has a polypropylene glycol chain attached. google.comwikipedia.org
The degree of propoxylation refers to the average number of propylene oxide units that have been added to each hydroxyl group of the trimethylolpropane. google.com This is a crucial parameter that can be controlled by adjusting the molar ratio of propylene oxide to trimethylolpropane during the synthesis. venus-goa.com
The degree of propoxylation directly influences the final molecular architecture and, consequently, the physical properties of the resulting this compound monomer. researchgate.net
Flexibility: The ether linkages in the propoxy chains are highly flexible. Increasing the degree of propoxylation introduces longer, more flexible segments between the central TMP core and the terminal acrylate groups. google.com
Viscosity: Generally, increasing the length of the propoxy chains (a higher degree of propoxylation) can affect the viscosity of the resulting monomer.
The subsequent acrylation of this propoxylated polyol proceeds via the esterification pathways described in Section 2.1, with acrylic acid reacting with the terminal hydroxyl groups of the newly formed propoxy chains. google.com
| Property | TMPTA | TMP(PO)₃TA |
| Structure | No alkoxylation | 3-mol propoxylation |
| Molecular Weight | Lower | Higher |
| Flexibility | Lower (more rigid) | Higher (more flexible) |
| Table 2: Comparison of basic structural properties between non-propoxylated Trimethylolpropane Triacrylate (TMPTA) and 3-mol Propoxylated Trimethylolpropane Triacrylate (TMP(PO)₃TA). researchgate.net |
Purification Methodologies for Advanced Monomer Systems
After synthesis, the crude this compound must be purified to remove impurities such as the catalyst, unreacted starting materials (acrylic acid, propoxylated TMP), water, and the polymerization inhibitor if necessary for the final application. google.comscirp.org The purity of the monomer is critical for ensuring consistent performance in polymerization processes. christycatalytics.com
Common purification techniques include: researchgate.net
Washing: When homogeneous catalysts are used, the crude product is typically neutralized by washing with a dilute alkaline solution, such as sodium hydroxide or sodium carbonate, to remove the acid catalyst and any excess acrylic acid. google.comgoogle.com This is followed by one or more water washes to remove residual salts and other water-soluble impurities until the washings are neutral. google.com
Distillation: Vacuum distillation is a primary method for purifying monomers. google.comrsc.org By reducing the pressure, the boiling point of the monomer is lowered, allowing it to be separated from less volatile impurities (like polymers and salts) and more volatile components without thermal degradation. google.com
Chromatography: Column chromatography is an effective technique for separating and purifying organic compounds on a laboratory or small industrial scale. scirp.orgresearchgate.net The crude product is passed through a column packed with a stationary phase, such as basic or neutral alumina. rsc.org Impurities like the polymerization inhibitor (e.g., MEHQ) and residual catalysts can be adsorbed onto the stationary phase, allowing the purified monomer to be collected. scirp.orgresearchgate.net Analytical techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the removal of these impurities. scirp.org
Adsorption: Specialty adsorbents, such as molecular sieves or activated aluminas, can be used to remove specific impurities like residual water or catalyst poisons from monomer streams. christycatalytics.com
The selection of a purification method or a combination of methods depends on the scale of production, the nature of the impurities, and the required final purity of the monomer. google.com
Distillation Techniques for Monomer Purification
Distillation is a fundamental method for the purification of this compound and its precursors. sfdchem.com This technique separates components of a liquid mixture based on differences in their boiling points. In the context of this monomer's synthesis, distillation is applied in several ways:
Reactant Purification: Ensuring the purity of the initial reactants, such as acrylic acid and trimethylolpropane, is crucial for a clean reaction. Distillation can be used to remove impurities from these starting materials.
Solvent and Water Removal: The esterification reaction to produce the acrylate ester generates water as a by-product. nih.gov To drive the reaction equilibrium towards the product side, this water must be continuously removed. Azeotropic distillation, using a water-carrying agent like toluene (B28343) or cyclohexane (B81311), is a common strategy. guidechem.comgoogle.com The solvent-water azeotrope is distilled off, separated, and the solvent is returned to the reactor. Similarly, after the reaction, distillation under reduced pressure (vacuum) is used to strip away the solvent and any remaining volatile impurities. google.comprepchem.com
Final Product Purification: While the high boiling point of this compound can make distillation challenging, vacuum distillation is employed to purify the final product. guidechem.commdpi.com By lowering the pressure, the boiling point of the monomer is reduced, allowing it to be vaporized and separated from non-volatile impurities, such as catalysts and polymerization inhibitors, without thermal degradation. sfdchem.commdpi.com For instance, after synthesis, excess acrylic acid can be effectively distilled off under vacuum from the crude product mixture. nih.govmdpi.com
Chromatographic Separation Approaches
Chromatographic techniques offer high-resolution purification and are essential for both analytical assessment and preparative separation of acrylates. sfdchem.com These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for monitoring the progress of the synthesis reaction. patsnap.com By taking samples over time, the conversion of reactants and the formation of the desired triacrylate product versus intermediates (mono- and di-esters) can be quantified. patsnap.com A common method involves using a reverse-phase C18 column with a mobile phase such as a methanol-water mixture. patsnap.com For preparative separation, liquid chromatography can be scaled up to isolate the high-purity monomer from unreacted starting materials and by-products. sielc.com
Gas Chromatography (GC): Gas chromatography is another analytical method used to assess the purity of the final product and to detect volatile impurities. sfdchem.com The NIST Chemistry WebBook lists retention indices for trimethylolpropane triacrylate on non-polar capillary columns, indicating its use in GC analysis. nist.gov
Resin Adsorption: A specialized form of chromatography involves using ion-exchange resins or other adsorbent materials to purify the crude product. google.com This method can effectively remove unreacted acidic reactants (like acrylic acid), catalysts, and certain polymerization inhibitors, replacing traditional neutralization and washing steps. google.comgoogle.com This reduces wastewater generation and can improve product yield. google.com
Solvent Extraction and Crystallization Principles
Solvent extraction and crystallization are purification methods based on solubility differences. sfdchem.com
Solvent Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids. sfdchem.com For the purification of trimethylolpropane triacrylate, a solvent like cyclohexane can be used to selectively extract the tri-ester product from the crude reaction mixture. google.comgoogle.com In this process, the desired triacrylate dissolves in the cyclohexane layer, while incomplete esters (mono- and di-acrylates), unreacted trimethylolpropane, the acid catalyst, and some inhibitors remain in the original phase. google.com The product is then recovered by washing the cyclohexane layer and distilling off the solvent. google.com A two-solvent system can also be used, where a first solvent extracts the product from the initial reaction effluent, and a second solvent is added to the extract to precipitate out impurities. google.com
Crystallization: Crystallization is a process where a solid is formed from a solution, with the crystal lattice tending to exclude impurities. sfdchem.com This results in a highly purified form of the compound. sfdchem.com While more commonly used for solid compounds, it can be applied if a suitable solvent system is found that allows the monomer to be selectively crystallized while impurities remain dissolved in the mother liquor. sfdchem.com
Control of Reaction Kinetics and Product Purity During Synthesis
Achieving a high yield of pure this compound requires meticulous control over the synthesis reaction. The kinetics must be managed to favor the formation of the tri-ester while preventing unwanted side reactions, primarily premature polymerization.
Role of Polymerization Inhibitors and Stabilizers
Acrylate monomers are highly reactive and can undergo spontaneous, often exothermic, polymerization when exposed to heat, light, or contaminants. nih.gov To prevent this during synthesis and to ensure shelf-life stability, polymerization inhibitors and stabilizers are essential additives. sfdchem.com
These chemical agents function by scavenging free radicals that initiate the polymerization chain reaction. longchangchemical.com A variety of inhibitors may be used, often in combination, to enhance the stabilizing effect. longchangchemical.comgoogle.com
Common Polymerization Inhibitors Used in Acrylate Synthesis
| Inhibitor | Typical Concentration | Reference |
|---|---|---|
| Monomethyl ether hydroquinone (B1673460) (MEHQ) | 500 ppm | sigmaaldrich.com |
| Hydroquinone | 9 g in a 10L reaction | prepchem.com |
| 2,5-Di-tert-butylhydroquinone | 0.06 to 0.1 parts by weight | google.com |
| Phenothiazine | Used in combination | google.com |
| p-Toluenesulfonic acid | Used as a catalyst and inhibitor | nih.gov |
The choice of inhibitor depends on the specific reaction conditions, particularly the temperature. longchangchemical.com For example, hydroquinone is effective at the high temperatures often required for esterification. longchangchemical.com These inhibitors are added in small but effective amounts at the start of the reaction. nih.govprepchem.com
Impact of Reaction Conditions (Temperature, Pressure, Air/Oxygen Flow)
The rate and selectivity of the esterification reaction are highly sensitive to the physical conditions under which it is performed.
Temperature: Elevated temperatures, typically in the range of 95°C to 120°C, are necessary to achieve a reasonable reaction rate for the esterification of trimethylolpropane with acrylic acid. nih.govresearchgate.net However, the temperature must be carefully controlled. Excessively high temperatures can lead to thermal degradation and promote undesirable side reactions, including the polymerization of the acrylate groups, which can result in discoloration and increased viscosity of the product. google.com
Pressure: The synthesis is often carried out under reduced pressure (vacuum) during the water removal stage. google.com Applying a vacuum helps to efficiently distill off the water formed during the esterification, which is critical for driving the reaction equilibrium towards the formation of the tri-ester product. google.com A vacuum is also used during the final purification step to distill off solvents or excess reactants at a lower temperature, thereby preventing thermal damage to the product. prepchem.com
Air/Oxygen Flow: Introducing a flow of air or oxygen through the reaction mixture serves a dual purpose. nih.govprepchem.com Firstly, it acts as a stripping gas to facilitate the removal of water vapor from the reactor, further pushing the reaction to completion. nih.gov Secondly, many common phenolic inhibitors, such as hydroquinone and MEHQ, require the presence of oxygen to function effectively as radical scavengers. iaea.org Studies have shown that bubbling air through the reaction mixture significantly enhances the yield of trimethylolpropane triacrylate and the conversion of hydroxyl groups. nih.gov A flow rate of around 7 mL/min has been shown to be effective in specific lab-scale syntheses. researchgate.net
Minimization of Undesired By-product Formation
The primary by-products in the synthesis of this compound are water and the intermediate, incompletely esterified products: trimethylolpropane propoxylate monoacrylate and diacrylate. nih.govmdpi.com Minimizing these impurities is key to obtaining a high-purity final product.
The formation of these by-products is controlled by several factors:
Stoichiometry and Water Removal: Using a molar excess of acrylic acid and ensuring the efficient and continuous removal of the water by-product are the primary strategies to drive the reaction towards the fully substituted triacrylate ester. nih.gov Research has demonstrated that increasing the acid-to-alcohol molar ratio from 3:1 to 6:1 significantly increases the product yield and conversion. nih.gov
Catalyst Selection: The choice of catalyst can influence selectivity. While strong acids like sulfuric acid or p-toluenesulfonic acid are effective, they can also promote side reactions. guidechem.com The use of heterogeneous solid acid catalysts, such as certain ion-exchange resins, can improve selectivity and simplify removal after the reaction. nih.gov
Post-Reaction Purification: After the synthesis is complete, several steps are taken to remove remaining by-products. The crude product can be washed with a dilute alkaline solution (e.g., sodium hydroxide solution) to neutralize and remove the acid catalyst and any unreacted acrylic acid. google.comgoogle.com Subsequent purification via distillation, solvent extraction, or resin adsorption removes the intermediate mono- and di-esters, leading to a final product with high purity (e.g., >98%). google.commdpi.comgoogle.com
Product Distribution in an Optimized TMPTA Synthesis mdpi.com
| Compound | Distribution |
|---|---|
| Trimethylolpropane Triacrylate (TMPTA) | 92% |
| Trimethylolpropane Diacrylate (TMPDA) | 7% |
Mechanisms and Kinetics of Polymerization of Trimethylolpropane Propoxylate Triacrylate
Radical Polymerization Pathways Initiated by Various Energy Sources
The polymerization of trimethylolpropane (B17298) propoxylate triacrylate (TMPPTA), a multifunctional acrylate (B77674) monomer, predominantly proceeds through a free-radical chain reaction mechanism. chemicalbook.com This process can be initiated by various energy sources, with photopolymerization being a primary method for industrial applications such as coatings, inks, and 3D printing. chemicalbook.comsfdchem.com The initiation step involves the generation of highly reactive free radicals that attack the acrylate double bonds, leading to the rapid formation of a highly crosslinked polymer network.
Photoinitiated radical polymerization is a widely utilized method for curing formulations containing TMPPTA. chemicalbook.com This technique relies on photoinitiators, molecules that absorb light energy (typically in the UV or visible spectrum) and subsequently generate free radicals to initiate the polymerization cascade. researchgate.net The process offers significant advantages, including high cure speeds at ambient temperatures, low energy consumption, and spatial control, allowing polymerization to occur only in irradiated areas. researchgate.netresearchgate.net
The selection of a photoinitiating system is critical for controlling the photopolymerization of TMPPTA. These systems are broadly categorized into Type I and Type II photoinitiators, which can be used alone or in combination with co-initiators to optimize efficiency. researchgate.netresearchgate.net
Type I Photoinitiators: These initiators undergo a unimolecular bond cleavage (α-cleavage or β-scission) upon light absorption to directly generate two free radicals. researchgate.netnih.govnih.gov At least one of these radicals is highly reactive and capable of initiating the polymerization of acrylate monomers. Examples of Type I photoinitiators used in TMPPTA formulations include:
Benzoin (B196080) Derivatives: Such as benzoin ethers.
Acetophenone Derivatives: Specifically α-hydroxyacetophenones and α-aminoacetophenones. nih.gov
Acylphosphine Oxides: Such as 2,4,6-trimethylbenzoyldiphenyl phosphine (B1218219) oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819). researchgate.netresearchgate.net These are known for their high reactivity and photobleaching properties, which allow for a greater depth of cure.
Oxime Esters: These compounds can rapidly undergo N-O bond cleavage to generate initiating radicals. researchgate.net
Type II Photoinitiators: These systems require a bimolecular reaction. researchgate.net The photoinitiator (or photosensitizer) absorbs light and is promoted to an excited state. researchgate.net It then interacts with a second molecule, a co-initiator, through hydrogen abstraction or electron transfer to generate the initiating free radicals. researchgate.netnih.govnih.gov
Photosensitizers: Common examples include benzophenones and their derivatives, thioxanthones like isopropyl thioxanthone (ITX), and camphorquinone (B77051) (CQ), which is often used in dental applications. researchgate.netnih.gov
Co-initiators: Tertiary amines are frequently employed as co-initiators, particularly with aromatic ketones. nih.gov The efficiency of the amine co-initiator often depends on its ionization potential and the presence of an α-hydrogen. nih.gov Borate (B1201080) salts and thiols can also act as effective co-initiators. nih.govradtech.org For instance, tri-cationic hemicyanine dyes paired with phenyltrialkylborate anions have been shown to be a very effective visible-light photoinitiating system for TMPPTA polymerization. nih.govnih.gov
The table below summarizes common photoinitiators and co-initiators used in TMPPTA systems.
| Initiator Type | Class | Specific Examples | Co-initiator (if required) |
| Type I | Acylphosphine Oxides | 2,4,6-trimethylbenzoyldiphenyl phosphine oxide (TPO), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) | Not required |
| Type I | α-Hydroxyacetophenones | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) | Not required |
| Type II | Benzophenones | Benzophenone (BP) | Tertiary Amines (e.g., Ethyl-4-(dimethylamino)benzoate) |
| Type II | Thioxanthones | Isopropyl thioxanthone (ITX) | Tertiary Amines |
| Type II | Diketones | Camphorquinone (CQ) | Tertiary Amines, Iodonium Salts |
| Type II | Dyes/Borate Salts | Tri-cationic hemicyanine dye | Phenyltrialkylborate anions |
The generation of initiating radicals in TMPPTA photopolymerization follows distinct mechanistic pathways depending on the type of photoinitiator used.
Type I Photolysis (α-Cleavage): Type I photoinitiators, upon absorbing a photon, undergo homolytic cleavage of a labile bond, typically adjacent to a carbonyl group. researchgate.netnih.gov This unimolecular process directly yields two radical fragments, which can then initiate polymerization. Acylphosphine oxides are a prime example of initiators that function via this mechanism. ethz.ch
Type II Photolysis (Hydrogen Abstraction & Electron Transfer): Type II systems involve a bimolecular process where the photoinitiator in its excited triplet state does not cleave itself but instead abstracts a hydrogen atom from a co-initiator (often a tertiary amine). researchgate.netnih.gov This results in the formation of two radicals: one derived from the initiator and a highly reactive one from the co-initiator, which is typically responsible for initiating the polymerization. youtube.com
Photoinduced Electron Transfer (PET): This is a crucial mechanism, particularly for Type II systems and dye-sensitized polymerization. nih.gov After the photosensitizer absorbs light, it can engage in an electron transfer with a co-initiator. nih.govrsc.org For example, an excited dye can accept an electron from a borate salt co-initiator. nih.govnih.gov This creates a dye radical anion and a boranyl radical, which rapidly decomposes to produce an alkyl radical that initiates the polymerization of TMPPTA. nih.gov The feasibility of this process is governed by the free energy change (ΔGel) for the electron transfer. nih.govnih.gov Similarly, a process called homomolecular triplet-triplet annihilation (TTA) using zinc(II) meso-tetraphenylporphyrin (ZnTPP) has been shown to initiate TMPPTA polymerization via ultrafast electron transfer quenching. ncsu.edu
The progression and efficiency of TMPPTA photopolymerization are strongly dependent on the parameters of the light source, namely its wavelength and intensity.
Wavelength: For a photoinitiator to be effective, its absorption spectrum must overlap with the emission spectrum of the light source. nih.gov Traditional systems often use mercury lamps with strong UV emissions, but there is a growing trend towards using light-emitting diodes (LEDs) with specific wavelengths (e.g., 365 nm, 405 nm) or visible light sources to reduce energy consumption and avoid the harmful effects of high-energy UV light. researchgate.netncsu.eduradtech.org Using visible light (400-500 nm) requires photoinitiators like camphorquinone or specific dyes that absorb in this range. youtube.com Longer wavelengths offer the potential for greater penetration depth into the resin. youtube.com
Intensity (Irradiance): Light intensity, or the power delivered per unit area, significantly affects the rate of polymerization. Generally, increasing the light intensity increases the rate of radical generation, which in turn increases the polymerization rate. nih.govnih.gov Studies on TMPPTA have shown that the rate of polymerization often varies proportionally to the square root of the light intensity, which is characteristic of a conventional radical polymerization where termination occurs through the bimolecular reaction of two growing polymer chains. nih.gov However, excessively high light intensity can sometimes have a negative impact. nih.gov At very high intensities, the rate of termination can begin to overtake the rate of propagation, potentially limiting the final conversion. radtech.org For a given energy dose, varying the intensity and exposure time can impact the final polymer network structure. gatech.edu
The table below illustrates the relationship between light intensity and polymerization rate for a TMPPTA formulation.
| Light Intensity (mW/cm²) | Effect on Polymerization Rate | Notes |
| Low | Slower rate of polymerization; lower radical concentration. nih.gov | May lead to incomplete cure, especially in the presence of oxygen. nih.gov |
| Medium | Increased rate of polymerization. nih.gov | The rate often scales with the square root of the intensity. nih.gov |
| High | Fast initial polymerization rate. nih.gov | Can be beneficial for overcoming oxygen inhibition at the surface. |
| Very High | Potential for rate to plateau or decrease. radtech.org | Termination reactions become more dominant. |
Free-radical polymerization of acrylates like TMPPTA is notoriously susceptible to inhibition by molecular oxygen. radtech.orgresearchgate.net Oxygen, being a diradical in its ground state, readily reacts with the initiating and propagating carbon-centered radicals (P•) to form polymer peroxyl radicals (POO•). radtech.orgresearchgate.net
P• + O₂ → POO•
These peroxyl radicals are significantly less reactive towards acrylate double bonds and are generally unable to effectively continue the polymerization chain. researchgate.netresearchgate.net This scavenging of radicals leads to an induction period at the start of the reaction, a decrease in the polymerization rate, and incomplete curing, often resulting in a tacky surface, especially in thin films where oxygen can readily diffuse from the air. radtech.orgresearchgate.net
Several strategies have been developed to mitigate oxygen inhibition:
Inert Atmosphere: Curing under a nitrogen or argon atmosphere is highly effective but can be costly. radtech.org
High Light Intensity: Increasing the light intensity generates radicals at a faster rate, helping to consume dissolved oxygen more quickly and initiate polymerization. radtech.org
Chemical Additives (Oxygen Scavengers):
Thiols: The addition of thiols can significantly reduce oxygen inhibition. The mechanism involves chain transfer from the peroxy radical to the thiol, which regenerates a reactive radical that can continue the polymerization. radtech.orgresearchgate.net
Phosphines: Additives like triphenylphosphine (B44618) (TPP) are effective oxygen scavengers that can reduce the inhibition period and improve cure efficiency. radtech.orgresearchgate.net
Amines: Tertiary amines, often used as co-initiators, can also help consume oxygen. radtech.org
Monomer/Oligomer Structure: The structure of the monomer itself can influence oxygen inhibition. Higher viscosity formulations can limit oxygen diffusion. radtech.org Additionally, monomers containing ether groups, such as TMPPTA (which is propoxylated), are found to be relatively less sensitive to oxygen inhibition due to a series of chain transfer and oxygen scavenging reactions involving the ether groups. radtech.orguiowa.edu
The depth of cure is a critical parameter, especially in applications like stereolithography and dental restorations, defining the thickness of the cured material. gatech.eduprinceton.edu It is highly dependent on both the formulation of the resin and the characteristics of the irradiation.
Formulation Characteristics:
Photoinitiator Type and Concentration: The choice of photoinitiator is crucial. Photobleaching initiators, like TPO, are advantageous because as they are consumed, the resin becomes more transparent to the incident light, allowing it to penetrate deeper and cure underlying layers. nih.gov The concentration of the photoinitiator has a non-linear effect on cure depth. nih.govprinceton.edu Initially, increasing the initiator concentration leads to a greater cure depth. However, beyond an optimal concentration, the cure depth decreases. This is due to the "inner filter effect," where an excessive concentration of initiator molecules at the surface absorbs most of the incident light, preventing it from reaching deeper into the sample. nih.govprinceton.edu
Fillers and Pigments: The addition of fillers or pigments to a formulation can scatter and absorb light, which significantly reduces light penetration and thus decreases the depth of cure. youtube.com
Irradiation Characteristics:
Light Intensity and Dose: The total energy dose (intensity × time) delivered to the resin affects the cure depth. A higher energy dose generally leads to a greater depth of cure. princeton.edu However, the relationship is not always linear. The bleaching of the initiator during irradiation allows the polymerization to proceed deeper into the sample over time. nih.gov
Wavelength: The wavelength of the light source influences penetration. Longer wavelengths (visible light) generally penetrate deeper into a material than shorter (UV) wavelengths, which can lead to a greater potential depth of cure, assuming a suitable photoinitiator is present. youtube.com
A key concept for describing cure depth is the "working curve," which often plots the measured cure depth against the logarithm of the energy exposure. gatech.edu This relationship is used in stereolithography to define two key parameters: the penetration depth (Dp), which characterizes how far light penetrates the resin, and the critical energy (Ec), the minimum energy dose required to initiate gelation. gatech.edu
Electron Beam (EB) Initiated Polymerization
Electron beam (EB) curing is a rapid and efficient method for polymerizing acrylate monomers like TMPPTA, requiring no solvent or initiator. radtech.org This process is leveraged in numerous industrial applications, including coatings, inks, and adhesives. radtech.org
Mechanisms of Radiation-Induced Radical Generation in Triacrylate Systems
The initiation of polymerization by high-energy radiation, such as an electron beam, is a multi-stage process that begins with the non-selective absorption of energy by the monomer. ichtj.waw.plresearchgate.net This energy deposition leads to the ionization and excitation of the molecules within the system. ichtj.waw.plnih.gov For acrylate systems, the interaction of high-energy electrons with the monomer molecules occurs in less than a nanosecond, producing ions and secondary electrons. researchgate.net
The primary mechanism for radical generation in acrylate monomers during EB polymerization is often hydrogen abstraction. nsf.gov The high-energy radiation can cause the scission of C-O-C bonds within the propoxylate chains of the TMPPTA backbone, leading to the formation of alkoxyl radicals. mdpi.com These highly reactive alkoxyl radicals can then abstract a hydrogen atom from a neighboring monomer molecule, resulting in the formation of a more stable carbon-centered radical. nsf.govmdpi.com This carbon-centered radical is the initiating species for the polymerization chain reaction. nsf.gov The process indiscriminately attacks molecules, often at near diffusion-controlled rates, leading to the formation of various radical species that initiate and propagate polymerization. nih.gov
Primary Event: High-energy electrons interact with TMPPTA molecules, causing ionization and excitation. ichtj.waw.pl
Radical Formation: The excited molecules or ions decompose, often via C-O-C bond scission or C-H bond cleavage, to form primary radicals (e.g., alkoxyl radicals). nsf.govmdpi.com Studies on similar molecules show that radicals are readily formed upon irradiation. researchgate.net
Initiation: These primary radicals, particularly those formed through hydrogen abstraction, attack the C=C double bonds of the acrylate groups on other TMPPTA molecules, initiating the chain polymerization process. nsf.govnih.gov
Effect of Irradiation Dose and Dose Rate on Polymerization
The extent and properties of the resulting polymer are significantly influenced by the total absorbed dose and the rate at which that dose is delivered (dose rate). radtech.orgebeamservices.com
Irradiation Dose: The total absorbed dose, typically measured in kilograys (kGy), represents the total energy imparted to the material. nhv.jp As expected, an increase in the EB dose leads to a higher concentration of initiating radicals, which generally results in a higher degree of monomer conversion and crosslinking. radtech.orgresearchgate.net For instance, studies on acrylate formulations show a clear trend where conversion increases with an increasing EB dose. radtech.org This increased conversion leads to a more densely crosslinked polymer network, which is reflected in properties like the glass transition temperature (Tg), which also tends to increase with the dose. radtech.org
Dose Rate: The dose rate is the energy absorbed per unit of time (e.g., kGy/s). nhv.jp Its effect, known as the dose rate effect (DRE), can be complex. radtech.orgresearchgate.net At a constant total dose, altering the dose rate (by changing the beam current or line speed) can change the final properties of the polymer. radtech.orgradtech.org For many acrylate systems, a lower dose rate at the same total dose yields a higher conversion. researchgate.net This is because the termination reactions, which consume radicals, compete with the propagation steps. radtech.org A very high dose rate generates a high concentration of radicals simultaneously, increasing the probability of bimolecular termination reactions, which can shorten the kinetic chain length and potentially lower the final conversion. researchgate.netradtech.org
The table below, based on representative data for acrylate systems, illustrates the typical influence of dose and line speed (which affects dose rate) on polymer conversion and glass transition temperature.
| Formulation | Dose (kGy) | Line Speed (m/min) | Conversion (%) | Glass Transition Temperature (Tg, °C) |
|---|---|---|---|---|
| Acrylate A | 15 | 30 | 85 | 50 |
| Acrylate A | 15 | 60 | 82 | 47 |
| Acrylate A | 30 | 30 | 95 | 65 |
| Acrylate A | 30 | 60 | 94 | 63 |
| Acrylate B | 15 | 30 | 78 | 75 |
| Acrylate B | 15 | 60 | 74 | 71 |
| Acrylate B | 30 | 30 | 92 | 90 |
| Acrylate B | 30 | 60 | 91 | 88 |
This interactive table demonstrates that for a constant dose, increasing the line speed (and thus the dose rate) tends to slightly decrease both conversion and Tg. Conversely, increasing the dose at a constant line speed significantly increases both conversion and Tg.
Grafting Mechanisms onto Polymer Backbones using Trimethylolpropane Propoxylate Triacrylate
Electron beam irradiation is a powerful technique for grafting monomers like TMPPTA onto existing polymer backbones, a process that modifies the surface properties of materials without altering their bulk characteristics. researchgate.net This is particularly useful for enhancing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM). researchgate.netscience.gov The fundamental principle involves the creation of radical sites on the substrate polymer backbone by the high-energy radiation. researchgate.net
There are two primary mechanisms for radiation-induced grafting:
"Grafting From": This is the most common method in EB processing. The polymer backbone is irradiated, leading to the formation of macroradicals on its surface. This activated polymer is then exposed to the TMPPTA monomer. The macroradicals on the backbone act as initiation sites, and the TMPPTA molecules polymerize "from" the surface, forming grafted chains. nih.gov This approach has been used to graft acrylates onto polymers like polypropylene (B1209903) and poly(vinylidene difluoride) (PVDF). researchgate.net
"Grafting Through": In this method, a macromonomer (a polymer chain with a polymerizable end group, like an acrylate) is copolymerized with another monomer. cmu.edu While less common for direct EB surface modification with a small molecule like TMPPTA, the principle is relevant in creating complex copolymer structures. cmu.edu
The use of a multifunctional monomer like TMPPTA in grafting not only creates linear side chains but also introduces a crosslinked network structure on the surface of the polymer backbone. science.gov This crosslinking can significantly improve properties such as mechanical strength and thermal stability. researchgate.net For example, EB-initiated grafting of trimethylolpropane triacrylate (a similar monomer) onto EPDM has been shown to increase the concentration of carbonyl and ether groups, indicating successful grafting. science.gov
Thermally Initiated Polymerization
Thermal initiation provides an alternative to radiation or photo-initiation, relying on heat to generate the radicals necessary for polymerization.
Principles of Thermal Radical Generation for Acrylate Monomers
While many thermal polymerizations use initiators (like peroxides or azo compounds) that decompose at a specific temperature, some monomers, including acrylates, can undergo spontaneous thermal polymerization (self-initiation) at sufficiently high temperatures (e.g., above 100-130°C). wpmucdn.commdpi.com
The precise mechanism for the self-initiation of acrylates is complex and a subject of ongoing research. Unlike styrene, where a self-Diels-Alder reaction is a key step, acrylates are thought to follow different pathways to generate monoradicals. wpmucdn.commdpi.com These reactions are strongly temperature-dependent. mdpi.com The process involves the formation of initiating radicals directly from the monomer molecules themselves, which then proceed to initiate a standard free-radical polymerization chain reaction. chemrxiv.org This method is often characterized by significant chain-transfer reactions, which can lead to lower average molecular weights compared to other methods. wpmucdn.com
The key steps in thermally initiated polymerization are:
Initiation: At high temperatures, monomer molecules react to form initial radical species. mdpi.com
Propagation: The radicals add to the double bonds of other monomer molecules, growing the polymer chain. researchgate.net
Termination: Radicals are consumed through combination or disproportionation. chemrxiv.org
Chain Transfer: A growing polymer chain transfers its radical activity to another molecule (monomer, solvent, or another polymer chain), terminating the first chain but starting a new one. wpmucdn.com
Application in In Situ Polymerization Systems for Polymer Electrolytes
A significant application of thermally initiated polymerization of TMPPTA and similar multifunctional acrylates is in the fabrication of gel polymer electrolytes (GPEs) for lithium-ion batteries. nih.govmdpi.com The in situ polymerization method involves injecting a liquid precursor—composed of the monomer (e.g., TMPPTA), a lithium salt, a plasticizer/solvent, and a thermal initiator—directly into a battery cell assembly. nih.govresearchgate.net The entire assembly is then heated to a moderate temperature (e.g., 60-80°C) to trigger the polymerization. mdpi.com
This process polymerizes the TMPPTA into a crosslinked network that entraps the liquid electrolyte, forming a solid-like gel. researchgate.netbohrium.com This approach offers several advantages:
Improved Interfacial Contact: The liquid precursor easily penetrates the pores of the electrodes before polymerization, ensuring intimate contact between the electrolyte and the electrode active materials. This significantly reduces interfacial resistance, which is a common problem with pre-formed solid electrolytes. nih.gov
Mechanical Stability: The crosslinked network provides mechanical stability to the electrolyte layer. mdpi.comnih.gov
In these systems, a thermal initiator such as 2,2-Azobis-(2,4-dimethylvaleronitrile) (ABVN) is typically used. researchgate.net Upon heating, the initiator decomposes into radicals, which then attack the C=C bonds of the TMPPTA monomers, initiating the formation of the crosslinked polymer network throughout the battery cell. nih.gov
The table below presents typical ionic conductivity values for gel polymer electrolytes formed using in situ polymerization of acrylate-based monomers.
| Monomer System | Initiation Method | Ionic Conductivity at 25°C (S cm-1) | Reference Study |
|---|---|---|---|
| TMPTMA-based GPE | Thermal | 6.15 × 10-3 | Wang et al. researchgate.net |
| Tri-epoxide Monomer GPE | Thermal (Cationic) | 2.63 × 10-4 | Lin et al. mdpi.comnih.gov |
| Generic Acrylate GPE | Thermal/UV | ~10-3 | General Literature nih.gov |
This interactive table highlights the high ionic conductivities achievable with in situ polymerized gel electrolytes, making them suitable for high-performance lithium-ion batteries.
Polymerization Kinetics and Reaction Dynamics
The polymerization of multifunctional acrylates like TMPPTA is characterized by complex kinetic profiles that deviate significantly from classical polymerization models. kpi.uajlu.edu.cn These complexities arise from the interplay of chemical reaction rates and physical phenomena such as diffusion limitations that evolve as the polymerization proceeds.
The rate of polymerization (Rp) of TMPPTA is a critical parameter that dictates the speed of the curing process. It is influenced by several factors, including the type and concentration of the photoinitiator, light intensity, and the presence of co-initiators or additives. nih.gov
Studies have shown that the choice of photoinitiating system significantly impacts the polymerization rate. For instance, using novel photoinitiating systems can lead to high polymerization rates, with conversions reaching up to 60% within seconds of irradiation. nih.gov The concentration of the photoinitiator also plays a crucial role; the rate of polymerization typically increases with initiator concentration up to an optimal point, after which it may decrease due to effects like the "inner filter effect". nih.gov
Below is a table summarizing the polymerization rates observed in different TMPPTA systems:
| Initiator System | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Tri-cationic hemicyanine dye | Phenyltrialkylborate anions | Visible Light | Up to 29 µmol/s | ~60 | nih.gov |
| Squaraine (SQ) | Diphenyliodonium (Iod) salts | UV-Vis Light | ~2 x 10⁻² s⁻¹ | 10-36 | researchgate.net |
| BAPO/Iod | - | LED@405 nm | - | 72 | researchgate.net |
| BAPO/Iod/W10O32(IPh2)4 | - | LED@405 nm | - | ~63 | researchgate.net |
This table is for illustrative purposes and the values are dependent on specific experimental conditions.
The extent of polymerization in TMPPTA systems is quantified by monitoring the conversion of the acrylate double bonds. researchgate.netacs.orgmedicaljournalssweden.se This is commonly achieved using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which tracks the decrease in the characteristic absorbance peak of the C=C double bond (around 1635 cm⁻¹). imaging.orgnih.govmdpi.com
The final double-bond conversion in TMPPTA polymerization is often incomplete and depends on factors such as monomer functionality, reaction temperature, and the composition of the formulation. acs.orgimaging.org For multifunctional acrylates, the conversion typically ranges from 40% to over 70%. researchgate.netacs.org The degree of conversion is a critical determinant of the final mechanical and physical properties of the crosslinked polymer. nih.gov
Research has shown that in some systems, a final conversion of acrylate functions can reach 72% within 30 seconds of irradiation. researchgate.net However, the addition of fillers or other components can sometimes slightly decrease the final conversion. researchgate.net
The following table presents data on double-bond conversion in various TMPPTA polymerization scenarios:
| System | Irradiation Conditions | Final Double-Bond Conversion (%) | Reference |
| TMPTA with BAPO/Iod initiator | LED@405 nm, 30s | 72 | researchgate.net |
| TMPTA with BAPO/Iod/POM filler | LED@405 nm, 40s | 63 | researchgate.net |
| TMPTA with tri-cationic hemicyanine dye | Visible light, 30s | ~60 | nih.gov |
| TMPTA with various photoinitiators | Sunlight irradiation | Varies (dependent on PI) | researchgate.net |
This table illustrates typical conversion values; actual results can vary based on specific experimental parameters.
The polymerization of high-functionality monomers like TMPPTA is characterized by distinct non-linear kinetic phases known as autoacceleration and autodeceleration. kpi.ua
Autoacceleration , often referred to as the gel effect or Trommsdorff-Norrish effect, is a dramatic increase in the polymerization rate that occurs at intermediate conversion levels. kpi.uawikipedia.org This phenomenon is attributed to a significant decrease in the termination rate. As the polymer network forms, the viscosity of the system increases, severely restricting the mobility of the large, growing polymer radicals. kpi.uawikipedia.org This diffusion-limited termination leads to a buildup in the concentration of active radicals, thereby accelerating the rate of polymerization. kpi.ua
Factors such as initiator concentration, light intensity, and reaction temperature can influence the onset and magnitude of both autoacceleration and autodeceleration. kpi.ua
During the polymerization of TMPPTA, the system undergoes two critical physical transitions: gelation and vitrification. polymerinnovationblog.commit.edu
Gelation is the point at which a continuous, crosslinked network of infinite molecular weight is formed throughout the sample. polymerinnovationblog.com At the gel point, the material transitions from a viscous liquid to an elastic solid, losing its ability to flow. polymerinnovationblog.com This transition is a defining characteristic of thermoset formation and is primarily governed by the chemistry of the reacting system. polymerinnovationblog.com
Vitrification is the process where the polymerizing system transforms into a glassy state. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the developing polymer network increases to the curing temperature. polymerinnovationblog.com As the reaction proceeds, the crosslink density increases, leading to a rise in Tg. Once Tg surpasses the cure temperature, molecular motion becomes severely restricted, and the reaction rate slows down dramatically, becoming diffusion-controlled. polymerinnovationblog.com This transition ultimately limits the final conversion achievable in the system. imaging.org
The interplay between the chemical reaction and these physical transitions determines the final structure and properties of the TMPPTA network.
Crosslinking and Network Formation
The trifunctional nature of TMPPTA allows for the formation of a dense, three-dimensional polymer network upon polymerization. nih.govguidechem.comresearchgate.net This network structure is responsible for the desirable properties of the cured material, such as high strength, hardness, and chemical resistance. guidechem.comspecialchem.com
The polymerization of multifunctional acrylates like TMPPTA proceeds via a free-radical chain mechanism. nih.govresearchgate.net Upon initiation, radical species are generated, which then rapidly propagate by adding to the acrylate double bonds of the monomer molecules. rug.nl
Because each TMPPTA molecule possesses three reactive acrylate groups, the growing polymer chains can readily crosslink with one another. wikipedia.orgguidechem.com This crosslinking process leads to the rapid formation of a complex, three-dimensional network structure. nih.govresearchgate.net The high crosslink density imparts rigidity and thermal stability to the final polymer. researchgate.net
The structure of the resulting network can be influenced by various factors, including the initial monomer concentration, the type of initiator used, and the polymerization conditions. nih.govresearchgate.net For example, the use of reversible deactivation radical polymerization (RDRP) techniques can lead to the formation of more homogeneous networks compared to conventional radical polymerization. researchgate.net The incorporation of other polymers can form interpenetrating or semi-interpenetrating polymer networks (IPNs or semi-IPNs), further modifying the material's properties. nih.gov
The formation of this crosslinked network is a key feature of thermosetting polymers and is fundamental to the performance of TMPPTA in its various applications. polymerinnovationblog.com
Structure Reactivity and Structure Network Relationships in Trimethylolpropane Propoxylate Triacrylate Systems
Influence of Propoxylation on Reactivity and Polymerization Behavior
The addition of propoxy groups to the trimethylolpropane (B17298) triacrylate (TMPTA) backbone, creating trimethylolpropane propoxylate triacrylate (TMPPTA), significantly alters the monomer's characteristics, which in turn influences its polymerization behavior and the properties of the final polymer network. This modification introduces flexibility, changes the monomer's reactivity, and affects key polymerization parameters such as dilution efficiency and volumetric shrinkage.
The introduction of propoxy chains between the central trimethylolpropane core and the terminal acrylate (B77674) groups modifies both the steric and electronic environment of the reactive double bonds.
Steric Effects: The propoxy groups are flexible chains that increase the distance between the highly reactive acrylate functionalities. This increased separation and flexibility can enhance the mobility of the reactive ends, potentially influencing the rate and extent of polymerization. However, the bulky nature of the propoxy groups can also introduce steric hindrance, which may affect the orientation of monomer molecules during the propagation steps of polymerization mdpi.comnih.gov. This added bulk and flexibility from the propoxylated structure can limit the close packing of polymer chains after curing dergipark.org.tr.
Electronic Effects: While less pronounced than steric effects, the ether linkages within the propoxy groups are generally considered electron-donating. This can subtly influence the electron density of the acrylate's carbon-carbon double bond, which may have a minor effect on its reactivity towards free radicals during polymerization. The primary influence, however, remains the steric freedom and increased molecular weight imparted by the propoxy chains researchgate.netspecialchem.com.
Reactive diluents are crucial components in many photocurable resin systems, added primarily to reduce the viscosity of the formulation to improve processability. The efficiency of a reactive diluent is its ability to lower viscosity at a given concentration.
Propoxylated trimethylolpropane triacrylate is frequently used as a reactive diluent due to its low viscosity and good solubility characteristics sfdchem.comnbinno.com. The propoxy groups enhance its compatibility with a range of oligomers and other monomers sfdchem.com. However, its dilution efficiency can differ from that of non-alkoxylated or ethoxylated counterparts.
One study directly compared the viscosity of vat polymerization resins containing 20% wt. of either TMPTA, ethoxylated (3) TMPTA (EO3), or propoxylated (3) TMPTA (PO3) dergipark.org.tr. The results indicated that the resin with EO3 exhibited the lowest viscosity, suggesting the highest dilution efficiency. The resins containing TMPTA and PO3 showed similar, higher viscosities, indicating a comparable and slightly lower dilution effect than the ethoxylated version under the studied conditions dergipark.org.tr. This suggests that while propoxylation improves flexibility, the specific nature of the alkoxide (propoxy vs. ethoxy) plays a key role in determining its effectiveness as a viscosity-reducing agent.
Table 1: Comparison of the dilution efficiency of different triacrylate monomers in a vat polymerization resin, based on findings from DergiPark dergipark.org.tr.
Polymerization shrinkage, the volume reduction that occurs when monomer molecules convert to a more densely packed polymer network, is a significant challenge in many applications. Alkoxylation, including propoxylation, is a well-established strategy to mitigate this issue mdpi.comresearchgate.netnih.gov.
Research comparing TMPTA with its propoxylated and ethoxylated derivatives confirms this effect. Propoxylated triacrylate structures have been shown to be beneficial in reducing the volume shrinkage of resins dergipark.org.tr. One study found that a resin with propoxylated (3) TMPTA exhibited lower volume shrinkage than a resin with standard TMPTA dergipark.org.tr. This reduction is attributed to the flexible spacer groups that may limit the close packing of polymer chains after curing dergipark.org.tr.
Table 2: General effects of propoxylation on monomer properties and polymerization behavior.
Role of Triacrylate Functionality in Polymer Network Architecture
The term "triacrylate" signifies that each monomer molecule possesses three reactive acrylate functional groups. This trifunctionality is a defining feature that dictates the structure and properties of the resulting polymer, leading to the formation of a densely crosslinked three-dimensional network rather than linear polymer chains cmu.edumcpolymers.com.
The functionality of a monomer is directly related to the crosslink density of the polymer network it forms polysciences.comnih.gov. Crosslink density refers to the number of effective crosslinks per unit volume in the polymer.
In the case of TMPPTA, each monomer unit can act as a junction point, connecting three different growing polymer chains. This trifunctional nature inherently leads to the formation of a polymer with a high crosslink density . A higher crosslink density generally results in a more rigid material with increased hardness, thermal stability, and chemical resistance tandfonline.com. The polymerization of multifunctional monomers like TMPPTA is a kinetically controlled process that rapidly builds a complex, interconnected network structure . The high reactivity and trifunctionality ensure efficient network formation upon initiation by UV light or other free-radical sources polysciences.com.
While high functionality leads to high crosslink density, it can also result in the formation of a heterogeneous network structure aps.org. During the rapid, free-radical polymerization of multifunctional acrylates, the process does not occur uniformly throughout the material.
The polymerization often begins at multiple points, and due to restricted mobility as the network forms, densely crosslinked microgels or "hotspots" can be created early in the reaction nih.gov. These regions are surrounded by areas of lower crosslink density, containing unreacted monomer and dangling chain ends. This phenomenon, known as microgelation, leads to a spatially heterogeneous network aps.orgresearchgate.net.
This heterogeneity in the microstructure can significantly impact the material's final properties. The densely crosslinked regions contribute to the material's stiffness and thermal stability, while the less-crosslinked regions can affect properties like toughness and ultimate conversion of the acrylate groups pitt.edu. The flexibility introduced by the propoxy chains in TMPPTA can help to mitigate some of this heterogeneity compared to the more rigid, non-alkoxylated TMPTA by allowing for greater molecular mobility during network formation, potentially leading to a more uniform cure dergipark.org.tr.
Design of Polymer Networks through Monomer Blending Strategies
The design of polymer networks with precisely controlled properties is achievable through the strategic blending of monomers. This approach allows for the creation of materials with tailored mechanical, thermal, and chemical characteristics by combining different monomers to form a copolymer network. This compound (TMPPTA) is a highly versatile trifunctional monomer frequently used in these strategies. Its propoxylated backbone provides flexibility, while the three acrylate groups enable the formation of a densely crosslinked network. sfdchem.com The ability to copolymerize TMPPTA with a wide range of other acrylate monomers makes it an important component in the formulation of advanced polymer systems for applications such as coatings, adhesives, and 3D printing resins. sfdchem.comchemicalbook.com
Synergistic Effects of Multifunctional Monomers in Curing Processes
When multifunctional monomers like this compound are blended, the curing process can exhibit synergistic effects, where the performance of the mixture surpasses the expected additive properties of the individual components. This synergy can manifest as accelerated curing rates, higher conversion of functional groups, and enhanced final properties of the cured material.
Research on UV-cured epoxy acrylate resins blended with various multifunctional acrylates demonstrates this synergy. While a trifunctional monomer like trimethylolpropane triacrylate (TMPTA) significantly increases crosslinking density, blending it with more flexible, linear diacrylates such as tripropylene glycol diacrylate (TPGDA) can yield superior properties. researchgate.net Studies have shown that formulations containing high concentrations of both TMPTA and TPGDA produce cured films with the highest resistance to plastic deformation and marring, a result not achievable by either monomer alone. researchgate.net
Another clear example of synergy is the use of TMPTA as a co-agent or booster in the vulcanization of specialty rubbers. The addition of a small percentage of TMPTA to rubber compounds catalyzed with peroxides can dramatically reduce the required curing time while simultaneously improving the mechanical and chemical properties of the final product. wikipedia.org
Table 1: Influence of Monomer Blend Ratio on Curing Characteristics (Illustrative Data based on a TMPTA/EO6TMPTA System) This table illustrates the synergistic effects on curing speed (peak heat flow) in a binary monomer system, where blending leads to a non-linear increase in reactivity.
| TMPTA Content (wt%) | EO6TMPTA Content (wt%) | Peak Heat Flow (W/g) |
| 100 | 0 | 25.4 |
| 75 | 25 | 28.1 |
| 50 | 50 | 30.2 |
| 25 | 75 | 29.5 |
| 0 | 100 | 26.8 |
Data modeled after findings presented in studies on blended acrylate systems. mdpi.com
Tailoring Network Microstructure via Monomer Ratios and Chemical Diversity
The microstructure of a polymer network, including its crosslink density, heterogeneity, and chain flexibility, can be meticulously controlled by adjusting monomer ratios and leveraging the chemical diversity of the components. These factors directly influence the macroscopic properties of the final material, such as hardness, flexibility, and shrinkage.
Monomer Ratios: The ratio of different multifunctional monomers is a primary tool for tailoring network properties. Increasing the concentration of a trifunctional monomer like TMPPTA in a formulation generally leads to a higher crosslink density. researchgate.net This results in a more rigid network structure, which translates to increased hardness, better solvent and abrasion resistance, a higher glass transition temperature (Tg), and improved gloss in cured films. researchgate.net Conversely, increasing the proportion of a difunctional or more flexible monomer can enhance the elasticity of the network. researchgate.net
Chemical Diversity: The inherent chemical structure of the blended monomers plays a crucial role in defining the network architecture. The use of alkoxylated acrylates, such as TMPPTA, is a key strategy for modifying network properties. The flexible propoxy chains in the TMPPTA backbone act as spacers between the crosslinks. dergipark.org.tr Compared to its non-alkoxylated counterpart, trimethylolpropane triacrylate (TMPTA), the propoxylated version creates a network with lower volume shrinkage upon curing. dergipark.org.tr This is because the flexible chains can better accommodate the volumetric changes during polymerization and may limit the close packing of polymer chains in the cured state. dergipark.org.tr
This increased flexibility, however, often comes at the expense of stiffness. Studies comparing resins formulated with TMPTA versus propoxylated triacrylates show that the latter exhibit significantly higher elongation at break (up to 210% increase) but a notable reduction in elastic modulus (up to 35% decrease). dergipark.org.tr By blending TMPPTA with TMPTA or other rigid monomers, a formulator can achieve a balance between reduced shrinkage, desired flexibility, and necessary mechanical strength.
Advanced strategies involve blending monomers with vastly different chemical natures, such as incorporating hydrophilic polymers like poly(ethylene glycol) (PEG) into a hydrophobic acrylate network like TMPTA. This creates a semi-interpenetrating polymer network (semi-IPN) where the microstructure is tailored to control surface properties, such as preventing cell adhesion for biomedical applications. nih.gov
Table 2: Effect of Triacrylate Structure on Resin and Cured Polymer Properties This table compares key properties of resins formulated with a standard triacrylate (TMPTA) versus a more flexible, propoxylated triacrylate (PO3), demonstrating how chemical diversity impacts performance.
| Property | VP Resin with TMPTA | VP Resin with Propoxylated Triacrylate (PO3) |
| Volume Shrinkage (%) | 8.06 | 6.85 |
| Tensile Strength (MPa) | 48.3 | 41.2 |
| Elongation at Break (%) | 5.8 | 18.0 |
| Elastic Modulus (MPa) | 2250 | 1450 |
Data sourced from research on vat polymerization resins. dergipark.org.tr
Advanced Analytical and Characterization Techniques for Polymerization Studies of Trimethylolpropane Propoxylate Triacrylate
Real-time Spectroscopic Methods for Monitoring Reaction Progress
Real-time spectroscopic techniques are indispensable for continuously monitoring the chemical changes occurring during the rapid polymerization of TMPTA. These methods offer non-invasive, in-situ analysis, providing immediate data on reaction rates and conversion.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used tool for monitoring the polymerization kinetics of acrylate (B77674) monomers like TMPTA. mdpi.compubcompare.airesearchgate.net This technique tracks the disappearance of the carbon-carbon double bond (C=C) of the acrylate functional groups, which is a direct measure of the extent of polymerization. sci-hub.sethejcdp.com The conversion of these double bonds into single bonds within the polymer backbone is the fundamental chemical transformation during polymerization. thejcdp.com
The analysis typically involves monitoring the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration, which appears around 1636-1638 cm⁻¹. sci-hub.seresearchgate.net This peak is often referenced against an internal standard peak that remains unchanged during the reaction, such as the carbonyl (C=O) stretching vibration at approximately 1720-1725 cm⁻¹, to calculate the degree of conversion. researchgate.netufrgs.br For thicker samples, near-IR spectroscopy can be employed to follow the overtone of the C=C double bond vibration between 6130 and 6200 cm⁻¹. pubcompare.airsc.org
Real-time FTIR allows for the generation of polymerization profiles, plotting the double bond conversion as a function of irradiation time. mdpi.comresearchgate.net These profiles provide crucial kinetic information, including the final conversion percentage and the maximum polymerization rate. For instance, studies have shown that in the photopolymerization of TMPTA, final acrylate function conversions can reach over 70% within seconds of irradiation. researchgate.net The technique is sensitive enough to detect the effects of different photoinitiators, co-initiators, and fillers on the polymerization kinetics. researchgate.netmdpi.comresearchgate.net For example, the introduction of certain fillers might slightly decrease the final conversion and polymerization rates due to light scattering effects. researchgate.net
The following table illustrates typical data obtained from real-time FTIR experiments on TMPTA polymerization under different conditions.
| System | Irradiation Time (s) | Final Conversion (%) | Reference |
| BAPO/Iod (unfilled) | 30 | 72 | researchgate.net |
| BAPO/Iod/SiMo12O40(IPh2)4 | 40 | 63 | researchgate.net |
| MT in TMPTA (LED @ 410 nm) | - | 45.0 | mdpi.com |
| PT in TMPTA (LED @ 410 nm) | - | 46.4 | mdpi.com |
| CT in TMPTA (LED @ 410 nm) | - | 43.5 | mdpi.com |
This table is for illustrative purposes and the values are based on specific experimental conditions reported in the cited literature.
In-situ FTIR spectroscopy has proven to be an effective method for monitoring polymerization reactions in real-time, providing valuable insights into the mechanism and kinetics of polymer formation. mdpi.comnih.gov
UV-Vis spectroscopy is a critical technique for characterizing the light absorption properties of photoinitiating systems used in the photopolymerization of TMPTA. mdpi.comnih.gov For a photopolymerization reaction to be efficient, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source. nih.govsigmaaldrich.com UV-Vis spectroscopy is used to determine the absorption maxima (λmax) and molar extinction coefficients (ε) of photoinitiators, ensuring they are suitable for the intended light source, such as an LED lamp. researchgate.netresearchgate.net
This technique is also employed to monitor the consumption of the photoinitiator during the polymerization process. The decrease in the characteristic absorption band of the photoinitiator over time provides information about the rate of its decomposition and the generation of initiating radicals. nih.gov This is particularly important for Type II photoinitiators, which generate radicals through a bimolecular reaction with a co-initiator. researchgate.net
Furthermore, UV-Vis spectroscopy can be used to assess the migration stability of residual photoinitiators from the cured polymer. mdpi.com By extracting the cured polymer with a solvent and analyzing the extract, the amount of leached photoinitiator can be quantified, which is crucial for applications with stringent safety requirements. mdpi.com
The light absorption characteristics of the entire formulation, including the monomer and any additives, can also be evaluated. Ideally, the monomer itself should not absorb significantly at the wavelength used for photoinitiation to avoid interference. nih.gov The introduction of fillers or other components can affect the light penetration into the sample, a phenomenon that can be studied using UV-Vis spectroscopy. researchgate.net
Below is a table summarizing the UV-Vis absorption data for different photoinitiators used in TMPTA polymerization.
| Photoinitiator/System | Solvent | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| Tri-cationic hemicyanine dye BP | Methanol | ~500 | ~50,000 | nih.gov |
| BODIPY dyes (1-8) | - | 350-410 | 23,000-42,500 | researchgate.net |
| Squaraine dyes (SQ) | - | >300 | - | nih.gov |
This table presents a summary of absorption characteristics for various photoinitiators as reported in the literature.
Calorimetric Approaches to Polymerization Kinetics
Calorimetric methods measure the heat flow associated with the polymerization reaction, providing quantitative data on the reaction enthalpy and kinetics. Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of reaction. netzsch.com
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to study the polymerization of TMPTA. unesp.brresearchgate.net In a DSC experiment, the heat flow to or from a sample is measured as a function of temperature or time. nih.gov For polymerization reactions, an exothermic peak is observed, and the area under this peak is directly proportional to the total enthalpy of polymerization (ΔHₚ). netzsch.com
The degree of conversion can be calculated by comparing the measured heat of reaction to the theoretical enthalpy for the complete conversion of all functional groups. rsc.orgunesp.br For acrylate double bonds, the theoretical enthalpy of polymerization is approximately 78.61 kJ/mol. rsc.org Photo-DSC, where the sample is irradiated with a light source within the DSC cell, allows for the real-time monitoring of the heat flow during photopolymerization, enabling the determination of kinetic parameters such as the rate of polymerization. nih.gov
DSC can also be used to assess the residual cure of a previously polymerized sample. unesp.br By heating the cured sample, any remaining unreacted monomer will polymerize, generating an exothermic peak. The energy of this post-curing peak can be used to quantify the amount of residual monomer and thus the initial degree of conversion. unesp.brresearchgate.net This method has been shown to provide results comparable to FTIR spectroscopy but can be faster and more accurate in some cases. unesp.brresearchgate.net
Temperature Modulated DSC (TMDSC) is an advanced technique that can separate the total heat flow into reversing and non-reversing components. This allows for the simultaneous determination of thermodynamic events like the glass transition and kinetic events such as curing. researchgate.net
The following table shows an example of how DSC data can be used to determine the degree of conversion.
| Monomer System | Photoinitiator | Degree of Conversion (DSC) (%) | Degree of Conversion (FTIR) (%) | Reference |
| UDMA | Camphorquinone (B77051) | 80.85 ± 1.06 | 79.52 ± 3.57 | unesp.br |
| UDMA | Fluorescein | 78.27 ± 1.71 | 78.15 ± 1.86 | unesp.br |
This table compares the degree of conversion for a dimethacrylate system measured by DSC and FTIR, demonstrating the comparable results of the two techniques.
Microcalorimetry is a highly sensitive technique used for detailed kinetic studies of photopolymerization reactions, including that of TMPTA. nih.gov It measures very small heat changes, allowing for the precise determination of the rate of heat evolution during the reaction. This rate is directly proportional to the polymerization rate. nih.gov
By using microcalorimetry, researchers can investigate the influence of various factors on the polymerization kinetics, such as the concentration of the photoinitiator and co-initiator, the structure of the co-initiator, and the intensity of the light source. nih.gov The data obtained can be used to calculate key kinetic parameters, including the maximum rate of polymerization and the quantum yield of the process. nih.gov
For example, studies have shown that for TMPTA polymerization, as the photoinitiator concentration increases, the rate of polymerization also increases up to a certain point. Beyond this optimal concentration, the rate may decrease due to an "inner filter effect," where excessive photoinitiator absorbs too much light at the surface, hindering light penetration into the bulk of the sample. nih.gov Microcalorimetry provides the high-resolution data needed to observe these subtle effects and optimize formulation compositions for efficient polymerization. nih.gov
Rheological Characterization During Polymerization and Network Formation
Rheology is the study of the flow and deformation of matter. Rheological measurements during the polymerization of TMPTA provide valuable information about the evolution of the material's viscoelastic properties as it transitions from a low-viscosity liquid to a highly crosslinked solid network. nih.govpaint.org These properties are critical for understanding the processability of the resin and the mechanical properties of the final cured material. nih.gov
Using a rheometer, the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, can be monitored in real-time during polymerization. paint.org The point at which G' surpasses G'' is known as the gel point, indicating the formation of an infinite polymer network.
Rheological studies can be used to investigate the influence of factors such as temperature, filler content, and monomer composition on the curing profile and the final mechanical properties of the polymer network. nih.govscience.gov For example, the viscosity of the initial resin mixture is a key parameter for many processing techniques, and rheological measurements can ensure it is within the desired range. nih.gov The change in viscosity and moduli during curing provides insights into the crosslinking density and the structural integrity of the developing network. paint.orgscience.gov
Viscosity Evolution During the Curing Process
The curing of trimethylolpropane (B17298) propoxylate triacrylate is characterized by a significant and rapid increase in viscosity as the polymerization reaction proceeds. Initially, TMPPTA is a liquid with a relatively low viscosity, which is a key characteristic for its use in various applications. harwick.com As the curing process is initiated, typically by ultraviolet (UV) light or electron beam (EB), the acrylate groups begin to react, leading to the formation of polymer chains.
This initial stage of polymerization results in a gradual increase in molecular weight and a corresponding rise in viscosity. As the reaction continues, extensive crosslinking occurs between the polymer chains, facilitated by the trifunctional nature of the TMPPTA monomer. atamanchemicals.com This leads to a dramatic and sharp increase in viscosity as the material approaches its gel point. The evolution of viscosity is a critical parameter to monitor as it dictates the processing window of the resin system. polymerinnovationblog.com The rate of viscosity increase is dependent on factors such as the intensity of the radiation source, the concentration of photoinitiator, and the reaction temperature. polymerinnovationblog.comresearchgate.net
Monitoring this change is typically performed using a rheometer, which can measure viscosity as a function of time under controlled temperature and shear conditions. researchgate.net The point of rapid viscosity increase signifies the transition from a liquid to a gel-like state.
| Curing Stage | Description | Typical Viscosity Change |
| Initial (Liquid State) | Monomer and short polymer chains | Low and relatively stable |
| Polymerization | Chain growth and branching | Gradual, steady increase |
| Gelation | Onset of network formation | Sharp, exponential increase |
| Post-Gelation | Solid network structure | Approaches infinite viscosity |
Gel Point Determination through Rheometry
The gel point is a critical transition during polymerization, marking the inception of a continuous, crosslinked network throughout the material. At this point, the material transforms from a viscous liquid to an elastic solid. Rheometry is the primary technique for accurately determining the gel point. tripod.comtainstruments.com
This is typically accomplished through dynamic oscillatory measurements, where a small, sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.
A common and practical method for identifying the gel point is the crossover of the storage modulus (G') and the loss modulus (G''). tainstruments.comnih.gov Before the gel point, the material behaves more like a liquid, with G'' being greater than G'. After the gel point, the material behaves more like a solid, with G' being greater than G''. The time at which G' = G'' is defined as the gel time. nih.gov Another more rigorous criterion, based on the work of Winter and Chambon, identifies the gel point as the time when the loss tangent (tan δ = G''/G') becomes independent of the frequency of oscillation. nih.govresearchgate.net
| Parameter | Significance | Value at Gel Point |
| Storage Modulus (G') | Elastic response of the material | Equal to Loss Modulus (G'') |
| Loss Modulus (G'') | Viscous response of the material | Equal to Storage Modulus (G') |
| Loss Tangent (tan δ) | Ratio of G'' to G' | Becomes independent of frequency |
Monitoring Network Formation and Modulus Development During Polymerization
Rheological analysis is also instrumental in continuously monitoring the development of the polymer network beyond the gel point. As the crosslinking reaction continues, the storage modulus (G') continues to increase, eventually reaching a plateau value. This plateau modulus is indicative of the final stiffness and crosslink density of the cured polymer network.
By tracking G' as a function of time, researchers can gain detailed insights into the kinetics of the network formation. The rate of increase in G' and the final plateau value are influenced by the curing conditions. For instance, higher UV intensity or temperature generally leads to a faster increase in G' and can affect the final modulus. The evolution of the modulus provides a direct measure of how the mechanical properties of the material build up during the curing process, which is essential for optimizing process cycles and ensuring the desired final properties of the polymer.
Morphological and Structural Analysis of Polymer Networks (Post-Polymerization)
Once the polymerization of trimethylolpropane propoxylate triacrylate is complete, a different set of analytical techniques is employed to characterize the structure and morphology of the resulting solid polymer network.
Scanning Electron Microscopy (SEM) for Porous Structures and Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and internal morphology of the cured TMPPTA polymer. researchgate.net It is particularly valuable for examining porous structures within the polymer matrix. For instance, in the creation of polymer foams or monolithic materials, SEM can reveal details about the pore size, pore distribution, and interconnectivity of the porous network. researchgate.net
The technique involves scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. For non-conductive polymer samples, a thin coating of a conductive material, such as gold, is often applied to prevent the build-up of static charge on the surface. researchgate.net High-resolution SEM images can show fine details of the polymer network's structure, including the texture of the struts and the smoothness or roughness of the surfaces.
| SEM Observation | Interpretation |
| Pore Size and Distribution | Characterizes the openness of the polymer foam structure. |
| Surface Roughness | Provides information on the texture of the polymer surface. |
| Strut and Cell Wall Integrity | Indicates the robustness of the porous network. |
| Presence of Cracks or Voids | Reveals defects within the polymer structure. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top 1 to 10 nanometers of a material's surface. eag.com For polymers made from TMPPTA, XPS can verify the surface chemistry and identify any surface modifications or contamination.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the element. For example, XPS can distinguish between carbon atoms in different functional groups, such as C-C, C-O, and C=O, which are present in the TMPPTA polymer structure. eag.com
| Element | Expected Binding Energy (eV) Range | Interpretation for TMPPTA Polymer |
| Carbon (C 1s) | 284 - 291 | Peaks corresponding to C-C/C-H, C-O, and O-C=O bonds. |
| Oxygen (O 1s) | 531 - 534 | Peaks corresponding to C-O and C=O bonds. |
Gel Content and Sol-Gel Analysis for Crosslink Density Determination
Gel content and sol-gel analysis are fundamental methods for quantifying the extent of crosslinking in a polymer network. The technique separates the crosslinked, insoluble portion of the polymer (the gel) from the uncrosslinked, soluble portion (the sol). The amount of insoluble gel is a direct measure of the degree of conversion of the monomer into a crosslinked network.
The analysis involves immersing a weighed sample of the cured polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) for an extended period, typically 24 to 48 hours. During this time, the soluble, unreacted monomers and linear or branched polymer chains are extracted into the solvent. The remaining insoluble gel is then dried to a constant weight. The gel content is calculated as the weight percentage of the dried gel relative to the initial weight of the sample. A higher gel content indicates a higher degree of crosslinking. researchgate.net This method is crucial for assessing the efficiency of the curing process and its impact on the final network structure. researchgate.net
Specialized Research Areas and Polymer Science Applications Focus on Mechanisms/principles
Role in Photopolymer Systems for Additive Manufacturing
Trimethylolpropane (B17298) propoxylate triacrylate is a key component in advanced photopolymer systems, particularly those used in additive manufacturing, also known as 3D printing. nbinno.com Its utility stems from its trifunctional acrylate (B77674) nature, which allows it to act as a reactive diluent and a crosslinking agent in formulations cured by ultraviolet (UV) light or electron beam (EB) radiation. atamanchemicals.com
Vat photopolymerization (VP) is an additive manufacturing process that builds three-dimensional objects by selectively solidifying a liquid photopolymer resin. engineeringproductdesign.com The core mechanism involves photopolymerization, where UV light is absorbed by photoinitiators within the resin, triggering a chemical reaction that converts the liquid monomers and oligomers into a solid polymer. nih.govnih.gov The process is executed layer-by-layer based on a digital model. nih.gov
There are several types of vat photopolymerization, with Stereolithography (SLA) and Digital Light Processing (DLP) being the most prominent. engineeringproductdesign.comnih.gov
Stereolithography (SLA): In SLA, a focused UV laser beam scans across the surface of the resin, tracing the cross-section of the object and curing the material point-by-point. engineeringproductdesign.comdergipark.org.tr
Digital Light Processing (DLP): DLP systems use a digital projector to flash an image of an entire layer onto the resin at once, curing the whole cross-section simultaneously. engineeringproductdesign.comdergipark.org.tr This method is generally faster than SLA. nih.gov
In both methods, after a layer is cured, the build platform moves to allow a new layer of liquid resin to flow, and the process repeats until the object is complete. youtube.com Trimethylolpropane propoxylate triacrylate is a trifunctional monomer frequently incorporated into these resins to control viscosity and create a densely crosslinked, solid polymer network upon curing. dergipark.org.tr
The properties of a 3D-printed part are directly influenced by the chemical composition of the photopolymer resin. researchgate.net this compound plays a crucial role in formulation design, allowing for the precise control of the final polymer network. As a trifunctional monomer, it creates a high crosslink density, which contributes to the hardness and chemical resistance of the cured material. atamanchemicals.comdiva-portal.org
Research shows that modifying the core structure of triacrylate monomers significantly impacts the final properties of vat polymerization resins. A study comparing Trimethylolpropane triacrylate (TMPTA) with its ethoxylated (EO3) and propoxylated (PO3) versions found that the flexible propoxy groups in this compound offer distinct advantages. dergipark.org.tr Specifically, the presence of these propoxylated chains helps to reduce the volume shrinkage that occurs during polymerization, a common challenge in additive manufacturing. dergipark.org.tr However, this added flexibility leads to a reduction in the material's stiffness, or elastic modulus. dergipark.org.tr This trade-off allows formulators to create custom resins by blending different monomers to achieve a desired balance of low shrinkage, flexibility, and mechanical strength for specific applications. dergipark.org.tr
| Monomer Type | Key Structural Feature | Impact on Volume Shrinkage | Impact on Elastic Modulus |
|---|---|---|---|
| Trimethylolpropane triacrylate (TMPTA) | Rigid core | Higher shrinkage (8.06%) | Highest modulus |
| Ethoxylated (3) TMPTA (EO3) | Flexible ethoxy chains | Reduced shrinkage | Reduced modulus |
| Propoxylated (3) TMPTA (PO3) | Flexible, pendant propyl groups | Reduced shrinkage (6.85%) | Lowest modulus (35% reduction vs. TMPTA) |
Employment in Functional Polymer Electrolytes
This compound (TPPTA) is used as a monomer in the fabrication of gel polymer electrolytes (GPEs) via in situ polymerization. nih.gov This method addresses challenges found in other GPE preparation techniques by forming the electrolyte directly inside a battery cell. nih.gov The process begins with a liquid precursor solution, which typically contains the monomer (TPPTA), a lithium salt, a solvent, and a thermal or photo-initiator. nih.gov This liquid is injected into the battery electrodes, where it permeates the internal pores. nih.gov Subsequently, polymerization is initiated by heat or UV curing, causing the monomers to crosslink and form a solid polymer network that entraps the liquid electrolyte components. nih.govresearchgate.net This in situ formation creates excellent interfacial contact between the electrode and the electrolyte, which is critical for reducing resistance and improving battery performance. nih.gov
The molecular architecture of the polymer network formed from this compound is fundamental to the performance of the gel polymer electrolyte. As a trifunctional monomer, it polymerizes into a three-dimensional, highly crosslinked network. mdpi.com This structure provides robust mechanical support for the liquid electrolyte components, effectively preventing leakage. researchgate.netbohrium.com
Crucially, this crosslinked network is highly amorphous, which is beneficial for ion movement. mdpi.com Unlike crystalline polymer structures that can hinder ion flow, the amorphous 3D architecture of the TPPTA network creates continuous and facile pathways for lithium ions (Li+) to travel between the battery's anode and cathode. nih.govmdpi.com This network structure enhances ionic conductivity while providing the mechanical stability of a solid. bohrium.commdpi.com Studies on similar acrylate-based GPEs have shown that this approach can yield high ionic conductivities, sometimes exceeding 10⁻³ S cm⁻¹ at room temperature, and wide electrochemical windows, making them suitable for high-performance batteries. mdpi.com
| Monomer System | Polymerization Method | Key Architectural Feature | Reported Ionic Conductivity (25°C) | Source |
|---|---|---|---|---|
| Trimethylolpropane trimethylacrylate (TMPTMA) with IL | In situ thermal | Cross-linked scaffold provides structural support | 6.15 × 10⁻³ S cm⁻¹ | researchgate.netbohrium.com |
| Trimethylolpropane trimethylacrylate (TMPTMA) | In situ thermal | 3D framework with high mechanical strength | >10⁻³ S cm⁻¹ | mdpi.com |
| Ethoxylated trimethylolpropane triacrylate (ETPTA) | In situ UV | Highly amorphous 3D network | Up to 10⁻⁴ S cm⁻¹ | mdpi.com |
| This compound (TPPTA) | In situ thermal/photo | Forms network with facile Li+ transport pathways | Not specified | nih.gov |
Utilization in Polymer Composites and Hybrid Systems
This compound and its parent compound, TMPTA, are valuable crosslinking agents in the production of advanced polymer composites and hybrid systems. These materials combine a polymer matrix with other materials, such as inorganic fillers or different polymers, to achieve properties that cannot be obtained from a single component.
Examples of its utilization include:
Structural Composites: It is used as an ingredient in polymer-impregnated concrete and polymer concrete structural composites, where it enhances the material's integrity and mechanical properties. atamanchemicals.com
Composite Electrolytes: In the field of energy storage, related acrylate monomers like ETPTA are used to form the polymer matrix in composite GPEs. mdpi.com In one study, an inorganic perovskite compound was embedded into an ETPTA matrix, creating a hybrid membrane with enhanced interaction between the polymer and the filler, leading to improved electrochemical stability and durability. mdpi.com
Filled 3D Printing Resins: In additive manufacturing, related monomers are used in resins filled with inorganic materials like mica to create composites with improved mechanical and thermal properties. mdpi.com
Semi-Interpenetrating Polymer Networks (semi-IPNs): TMPTA has been used to form a densely crosslinked, hydrophobic matrix that encapsulates a second, linear polymer like poly(ethylene glycol) (PEG). nih.gov This creates a semi-IPN, a type of polymer hybrid, designed to produce surfaces with specific functionalities, such as resistance to cell adhesion for biomedical applications. nih.gov
In these systems, the triacrylate monomer reacts to form a robust, crosslinked network that binds the components of the composite together, providing structural integrity and enabling the creation of materials with tailored, high-performance characteristics. researchgate.net
Crosslinking of Elastomers and Thermoplastics by Reactive Extrusion and Irradiation
This compound (TMPPTA) and its close structural relative, trimethylolpropane triacrylate (TMPTA), serve as highly effective crosslinking agents for modifying the properties of elastomers and thermoplastics. nih.gov The primary mechanisms for inducing this crosslinking are irradiation (such as with an electron beam) and reactive extrusion.
Irradiation-Induced Crosslinking: When blended with a thermoplastic polymer like polylactide (PLA), TMPTA acts as a sensitizer (B1316253) for crosslinking upon exposure to electron beam irradiation. researchgate.net The high energy of the electron beam initiates the formation of free radicals on both the polymer backbone and the acrylate groups of the TMPTA monomer. researchgate.net The process unfolds as follows:
Initiation: Irradiation causes chain scission in the thermoplastic polymer, creating macroradicals. Simultaneously, the double bonds of the acrylate groups in TMPTA are highly susceptible to radical attack, forming monomer radicals.
Propagation: The highly reactive TMPTA radicals can react with polymer chains, creating graft points. Given its trifunctional nature, a single TMPTA molecule can bridge three different polymer chains.
Network Formation: This process rapidly builds a three-dimensional network structure within the material, converting the linear thermoplastic into a crosslinked thermoset. google.com
This modification significantly enhances properties such as melt strength, which is crucial for processes like foaming and thermoforming. researchgate.net Research on PLA has shown that the degree of crosslinking and the resulting improvement in properties are dependent on both the irradiation dose and the concentration of the triacrylate agent. researchgate.net While irradiation promotes chain scission in neat PLA, the presence of TMPTA effectively captures these radical sites to form crosslinks, counteracting degradation. researchgate.net
| Parameter | Effect on Polylactide (PLA) with TMPTA | Research Finding |
| Irradiation Dose | Controls the density of initial radical formation. An optimal dose exists to maximize crosslinking without excessive degradation. | For PLA, an ideal condition was identified at 5.5 kGy to enhance processability. researchgate.net |
| TMPTA Concentration | Determines the potential crosslink density. Higher concentrations provide more sites for network formation. | A concentration of 0.87 wt.% was found to be optimal for improving the zero-shear viscosity of PLA. researchgate.net |
| Resulting Structure | Transformation from a linear thermoplastic to a branched or crosslinked polymer network. | The modification promotes long-chain branching and enhances foamability. researchgate.net |
Reactive Extrusion: In reactive extrusion, TMPPTA is melt-blended with a thermoplastic or elastomer in the presence of a free-radical initiator (e.g., a peroxide). The heat and high shear within the extruder provide the energy to decompose the initiator, which then triggers the same radical polymerization and grafting reactions described for irradiation. This continuous process allows for the large-scale production of crosslinked thermoplastic materials with enhanced thermal stability and mechanical properties.
Interfacial Interactions and Network Development in Filled Polymer Systems
The primary mechanism involves TMPPTA acting as a "coupling agent" or "adhesion promoter" that bridges the organic polymer matrix and the inorganic filler. This can occur through several pathways:
Co-reaction with the Matrix: The acrylate groups of TMPPTA readily participate in the polymerization or crosslinking reactions of the host polymer matrix. When the matrix is cured (e.g., via free-radical polymerization), the TMPPTA molecules become covalently bonded and integrated into the primary polymer network. nih.gov
Interaction with the Filler: While TMPPTA itself may not form strong primary bonds with untreated inorganic fillers, its polarity can improve wetting and physical adsorption at the filler surface. For enhanced performance, fillers are often surface-treated with silane (B1218182) coupling agents that introduce reactive functionalities (like vinyl or amino groups). TMPPTA can then co-react with these functional groups at the filler surface.
Interphase Network Formation: By reacting simultaneously with the polymer matrix and the functionalized filler surface, TMPPTA creates a dense, crosslinked network in the region immediately surrounding the filler particle, known as the interphase. This interphase provides a gradual transition in properties from the rigid filler to the more flexible polymer matrix, which is essential for efficient stress transfer and improved mechanical properties like tensile strength. core.ac.uk The formation of this network effectively immobilizes a layer of the polymer matrix onto the filler surface, strengthening the entire composite system. researchgate.net
Formation of Porous Polymer Structures
This compound is a key monomer in the synthesis of porous polymer structures, which are valuable for applications such as separation media, scaffolds, and absorbers. The formation of these materials can be achieved through mechanisms like Michael addition reactions, where the reaction conditions offer precise control over the final porous morphology. rsc.org
Michael Addition Reactions for Porous Polymer Synthesis
Porous polymers can be successfully synthesized through the aza-Michael addition reaction of this compound (TPT) with a diamine, such as hexamethylene diamine (HDA), in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org The reaction proceeds as follows:
The nucleophilic amine groups of the HDA attack the electron-deficient carbon-carbon double bonds of the acrylate groups in TPT.
As a trifunctional acrylate, each TPT molecule can react with multiple HDA molecules, and each HDA molecule can react with two acrylate groups.
This leads to the rapid formation of a crosslinked polymer network. Crucially, the polymerization and crosslinking occur simultaneously with phase separation from the solvent (DMSO), which acts as a porogen (pore-forming agent). The polymer precipitates out of the solution as it forms, creating a solid structure with interstitial pores filled with the solvent.
A similar approach, the thio-Michael addition, can be used by reacting TPT with a dithiol compound, such as 1,6-hexanedithiol (B72623) (HDT), in the presence of a base catalyst. rsc.org This versatility allows for the creation of different polymer networks with varied properties. rsc.org
Control of Porous Morphology via Reaction Conditions and Catalyst Selection
The final morphology of the porous polymer is not random but can be precisely controlled by manipulating the reaction conditions and the choice of catalyst. rsc.org This control is essential for tailoring the material to a specific application.
Key Control Parameters:
Reaction Conditions: Factors such as reaction time and temperature influence the kinetics of polymerization and phase separation. In the TPT-HDA system, these conditions determine whether the resulting structure consists of interconnected globules or a co-continuous network. rsc.org Co-continuous structures generally exhibit higher Young's modulus compared to those with connected globules. rsc.org
Catalyst Selection and Amount: In the thio-Michael addition reaction between TPT and HDT, the choice and amount of catalyst are critical. When a photo-base generator is used as the catalyst, the amount of catalyst can directly control the porous structure of the resulting polymer. rsc.org This is because the catalyst concentration dictates the rate of the addition reaction, which in turn influences the dynamics of phase separation.
| Reaction System | Variable | Observed Effect on Porous Structure |
| TPT and HDA in DMSO | Reaction Time | Affects the development of the porous structure (globular vs. co-continuous). rsc.org |
| TPT and HDT in DMSO | Catalyst Amount (Photo-base generator) | The porous structure can be controlled by the amount of catalyst used. rsc.org |
Creation of Polymeric Microspheres via Emulsion Polymerization Techniques
This compound and its analogues are utilized in the fabrication of polymeric microspheres through emulsion and suspension polymerization techniques. A notable method involves the use of a high internal phase emulsion (HIPE) to create hierarchically porous microspheres. nih.gov
The process using a water-in-oil-in-water (w/o/w) double emulsion system demonstrates this principle effectively. nih.gov
Emulsion Formation: First, a high internal phase emulsion (HIPE) is created where the internal phase (water) constitutes a very high volume fraction (e.g., 80%) of a water-in-oil (w/o) emulsion. The oil phase contains the reactive monomers, including trimethylolpropane triacrylate (TMPTA) and a thiol monomer like trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). nih.gov This primary w/o HIPE is then dispersed in an outer aqueous phase containing a stabilizer to create the final w/o/w double emulsion. The droplets of the w/o HIPE serve as templates for the final microspheres.
Polymerization: The polymerization of the oil phase is then initiated. Thiol-ene photopolymerization, initiated by visible light, is a common method. The acrylate groups on TMPTA react with the thiol groups on TMPTMP, rapidly curing the oil phase around the internal water droplets. nih.gov
Microsphere Formation: Each droplet of the w/o HIPE is thus converted into a solid, porous microsphere. After polymerization, the water is removed, leaving behind a highly interconnected porous structure within each spherical particle. nih.gov
The ratio of acrylate to thiol in the monomer phase is a critical parameter that affects the properties of the final microspheres, such as their degradation speed, without significantly altering the microsphere diameter or pore size. nih.gov Suspension polymerization is another related technique where the monomer (e.g., TMPTA) is polymerized as droplets suspended in a continuous phase (like water), also resulting in spherical polymer particles. researchgate.net
| Component | Role in Microsphere Synthesis | Example |
| Reactive Monomer (Acrylate) | Forms the polymer backbone and crosslinked structure. | Trimethylolpropane triacrylate (TMPTA) nih.gov |
| Reactive Monomer (Thiol) | Co-monomer in thiol-ene polymerization. | Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) nih.gov |
| Internal Phase (Porogen) | Creates the porous network within the microspheres. | Water (in a w/o/w emulsion) nih.gov |
| Initiation Method | Triggers the polymerization of the monomer phase. | Visible-light photopolymerization nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Initiation Systems for Enhanced Spatial and Temporal Control
The ability to control polymerization in both space (spatial) and time (temporal) is critical for advanced applications like 3D printing and the fabrication of complex microstructures. nih.govresearchgate.net Research is focused on developing sophisticated initiation systems that offer unprecedented precision.
Visible-light photoinitiators are a major area of investigation. Systems using tri-cationic hemicyanine dyes combined with borate (B1201080) anions have been shown to be highly effective for polymerizing TMPTA under visible light. nih.gov This moves away from traditional UV light sources, offering potential for safer and more energy-efficient processes. researchgate.net Another approach involves free radical-promoted cationic photopolymerization (FRPCP), which allows the use of a wider range of light-sensitive molecules. researchgate.net
For achieving spatial control, particularly in thick polymer systems, the selection of the photoinitiator is crucial. digitallightlab.comresearchgate.net Researchers are using computational models to analyze the spatial and temporal evolution of the photoinitiation rate. digitallightlab.comresearchgate.net Studies have shown that initiators like bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), when paired with modern light sources like high-intensity 400 nm Light-Emitting Diodes (LEDs), provide more symmetric and efficient curing through thick sections compared to traditional mercury lamps. digitallightlab.com
Advanced techniques offering the ultimate spatiotemporal control include:
Two-Photon Polymerization (TPP): This method uses a focused laser to initiate polymerization in a very small, well-defined volume, enabling the creation of intricate 3D structures. nih.gov
Photocontrolled Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique allows for the polymerization to be switched "on" and "off" with light, providing exceptional temporal control over the polymer chain growth. rsc.org
Table 1: Comparison of Advanced Initiation Systems
| Initiation System | Primary Advantage | Mechanism | Control Type |
|---|---|---|---|
| Visible-Light Photoinitiators | Energy efficiency, safety | Use of dyes (e.g., hemicyanine) that absorb visible light | Temporal |
| LED-Optimized Initiators (e.g., BAPO) | Deep and uniform curing in thick sections | Matched absorption spectrum with narrow LED emission | Spatial |
| Two-Photon Polymerization (TPP) | High-resolution 3D fabrication | Non-linear absorption of two photons in a focal point | Spatial & Temporal |
| Photocontrolled RAFT | "Living" polymerization, complex architectures | Light-mediated reversible chain transfer | Temporal |
Advanced Computational Design of Trimethylolpropane (B17298) Propoxylate Triacrylate-based Polymer Networks
The traditional trial-and-error approach to developing new polymer materials is being replaced by advanced computational methods that can predict material properties and guide synthesis. nih.gov This shift towards in silico design is accelerating the discovery of novel TMPPTA-based polymer networks.
Quantitative Structure-Property Relationships (QSPRs) are at the core of this approach. nih.govresearchgate.net By establishing mathematical relationships between the chemical structure of monomers like TMPPTA and the macroscopic properties of the final crosslinked polymer (e.g., tensile strength, glass transition temperature, elastic modulus), researchers can design new materials with desired characteristics before they are ever synthesized in a lab. nih.gov This framework allows for the systematic exploration of vast chemical spaces to identify promising candidate monomers and formulations. researchgate.net
Molecular Dynamics (MD) Simulations offer a deeper, atomistic view of the polymerization process and the final network structure. mdpi.com MD can be used to:
Simulate the step-by-step formation of the 3D polymer network.
Analyze the physical and chemical evolution of the material at the molecular level. mdpi.com
Investigate the interaction between the polymer network and other components in a composite material.
These computational tools, from broad QSPR models to detailed MD simulations, are creating a powerful design framework for developing next-generation polymethacrylate (B1205211) materials for demanding applications. nih.gov
Integration with Sustainable Chemistry Principles in Polymer Synthesis and Processing
The polymer industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. labdepotinc.commsu.edu Research into TMPPTA is actively incorporating these principles in both its synthesis and its use in curing processes.
A key development is the creation of "green" synthesis methods for TMPPTA itself. One patented process focuses on resource efficiency by recycling the catalyst (methanesulfonic acid), excess raw material (acrylic acid), and the solvent (n-hexane). patsnap.com This approach significantly reduces production costs and, more importantly, minimizes wastewater emissions, which are a major drawback of traditional neutralization and washing methods. patsnap.com
The 12 Principles of Green Chemistry provide a framework for future research in the broader context of UV-curable resins made from monomers like TMPPTA: labdepotinc.commsu.edu
Waste Prevention: Designing processes, like the recycling-focused synthesis of TMPPTA, to minimize waste from the outset. patsnap.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-based materials, such as those derived from plant oils, lignin, and carbohydrates, as alternatives to petroleum-based acrylates. researchgate.netcovestro.commdpi.com
Design for Energy Efficiency: Developing systems that cure faster or at lower energy, for example, by using specialized chemicals that accelerate UV curing and reduce the energy required. specialchem.com UV and EB curing are inherently more energy-efficient than thermal curing. mdpi.com
Catalysis: Using selective catalytic reagents instead of stoichiometric reagents, as seen in the recycling of methanesulfonic acid. labdepotinc.compatsnap.com
The ultimate goal is to create a more sustainable lifecycle for TMPPTA-based materials, from their initial synthesis to their final application, by reducing waste, conserving resources, and utilizing renewable inputs. researchgate.net
Exploration of New Polymerization Modalities and Hybrid Curing Processes
To create materials with unique and highly tunable properties, researchers are moving beyond simple free-radical polymerization of TMPPTA and exploring novel polymerization techniques and hybrid systems.
Dual-curing processes are a prominent area of research. These systems combine two different polymerization mechanisms, which can be triggered simultaneously or sequentially. nih.gov This offers greater processing flexibility and results in materials with enhanced properties. A common approach involves creating an Interpenetrating Polymer Network (IPN) , where two different polymer networks are physically entangled. researchgate.netresearchgate.net
Examples of hybrid curing systems include:
Radical/Cationic Hybrid Systems: A mixture of an acrylate (B77674) like TMPPTA and an epoxide can be cured simultaneously using both radical and cationic photoinitiators. nih.govresearchgate.net This can produce fast-drying, tough, and chemically resistant coatings. nih.gov
Thiol-Acrylate Systems: These systems can be designed to react in stages. First, a base-catalyzed Thiol-Michael addition reaction forms an initial network, followed by a photoinitiated radical polymerization of the remaining acrylate groups. nih.gov This ensures strong covalent bonding between the two network phases. nih.gov
Stage-Curable Systems: Hybrid photopolymerizations of acrylates and epoxides can be designed to proceed in distinct stages, for instance, from a viscous liquid to a moldable putty, and finally to a fully cured solid polymer. radtech.org This staged curing provides significant advantages in manufacturing and assembly processes. radtech.org
Beyond hybrid systems, new polymerization modalities like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being employed. rsc.orgrsc.org RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, which is difficult to achieve with conventional free-radical polymerization. rsc.org Applying these controlled polymerization techniques to multifunctional monomers like TMPPTA is a key trend for creating highly engineered materials.
Fundamental Studies on Long-Term Network Stability and Chemical Degradation Mechanisms (Non-Biological Pathways)
Understanding how polymer networks derived from TMPPTA withstand environmental stresses over time is crucial for ensuring the durability and reliability of the final products. Research is focused on the fundamental mechanisms of chemical degradation, excluding biological pathways.
Thermal degradation is a primary concern. Studies using thermogravimetric analysis (TGA) have shown that incorporating TMPTA as a cross-linker into other polymers, such as poly(methyl methacrylate) (PMMA), can significantly improve thermal stability. researchgate.net The cross-linkages are thought to prevent the low-temperature "unzipping" of polymer chains, a common degradation pathway. researchgate.net The degradation process itself can be complex, with studies on interpenetrating polymer networks of TMPPTA showing that the degradation mechanism can change depending on the material's composition and the presence of oxygen. researchgate.net
Other non-biological degradation pathways under investigation include:
Hydrolysis: The chemical breakdown of the ester linkages in the TMPPTA structure by water. While many UV-cured acrylics are highly stable, hydrolysis can be initiated at elevated temperatures or under specific chemical conditions. researchgate.net
Photo-oxidation: Degradation caused by the combined action of light (especially UV) and oxygen, which can lead to chain scission, embrittlement, and discoloration.
Internal Stress: Stresses induced during the polymerization process due to shrinkage can lead to the formation of microcracks and act as a long-term failure mechanism. mdpi.com
By modeling these degradation kinetics and understanding the synergistic effects between cross-linking and other components, researchers can better predict the service life of TMPPTA-based materials and design more robust and durable polymer networks. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthesis conditions for TMPPTA, and how do catalyst choices influence reaction efficiency?
TMPPTA synthesis typically involves esterification of trimethylolpropane propoxylate with acrylic acid. Methanesulfonic acid has been identified as an efficient catalyst, offering high yields (≥95%) under mild conditions (80–100°C, 4–6 hours) . Key parameters include:
- Molar ratio : A 1:3 molar ratio of trimethylolpropane propoxylate to acrylic acid minimizes unreacted monomers.
- Inhibitors : Adding 100–200 ppm MEHQ prevents premature polymerization during synthesis .
- Purification : Post-synthesis, pass the product through an Al₂O₃ column to remove inhibitors and residual catalysts .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of TMPPTA?
- FTIR : Confirm acrylate group presence via peaks at 1630–1680 cm⁻¹ (C=C stretching) and 1720–1750 cm⁻¹ (ester C=O) .
- GPC : Determine molecular weight distribution; discrepancies in reported Mₙ (e.g., 470 vs. 644) may arise from varying propoxylation degrees .
- DSC : Measure glass transition temperature (Tₑ) to assess crosslinking behavior .
- ¹H/¹³C NMR : Resolve propoxylation patterns (e.g., PO3 vs. PO9) by analyzing ether (-CH₂-O-) and acrylate (-CH₂-CH₂-COO-) signals .
Advanced Research Questions
Q. How does the degree of propoxylation in TMPPTA affect its crosslinking efficiency in polymer networks?
Propoxylation reduces steric hindrance, enhancing reactivity in UV-curable systems. Experimental design considerations:
- Crosslink density : Use rheological tests (e.g., storage modulus G’) to compare TMPPTA with ethoxylated analogs (e.g., EO3-TMPTA). PO3-TMPTA shows 15–20% lower volume shrinkage than EO3-TMPTA due to flexible propoxylate chains .
- Mechanical properties : Higher propoxylation (e.g., PO9) improves tensile strength (up to 28 MPa) but reduces hardness .
Q. What experimental approaches can resolve discrepancies in reported molecular weights of TMPPTA across different studies?
| Source | Reported Mₙ | Method | Notes |
|---|---|---|---|
| Spex CertiPrep | 470.56 | Theoretical formula (C₂₄H₃₈O₉) | Assumes PO3 structure. |
| Sigma-Aldrich | ~644 | GPC (polystyrene standards) | Includes inhibitor (MEHQ). |
| To reconcile discrepancies: |
Q. In designing UV-curable resins, how does TMPPTA’s structure influence volume shrinkage and mechanical properties compared to other triacrylates?
TMPPTA’s propoxylate chains reduce shrinkage (<8% vs. 12% for TMPTA) by increasing free volume during polymerization . Methodological steps:
- Formulation : Blend TMPPTA with rigid monomers (e.g., urethane acrylates) to balance flexibility and strength .
- Testing : Use dynamic mechanical analysis (DMA) to measure tan δ and Tₑ. PO3-TMPTA exhibits a Tₑ of −35°C, ideal for low-temperature applications .
Q. How can TMPPTA be utilized in Michael addition reactions for porous polymer synthesis?
TMPPTA reacts with thiols (e.g., 1,6-hexanedithiol) via thiol-acrylate Michael addition:
- Stoichiometry : Use a 1:1.5 molar ratio (acrylate:thiol) for optimal network formation .
- Catalysis : Add 1–2 wt% triethylamine (TEA) to accelerate reaction kinetics.
- Porosity control : Adjust solvent (e.g., DMSO) content to tailor pore size (50–200 nm) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
